Mak683-CH2CH2cooh
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H21FN6O3 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methyl-2-pyridinyl]propanoic acid |
InChI |
InChI=1S/C23H21FN6O3/c1-13-15(4-2-14(28-13)3-7-21(31)32)18-11-26-23(30-12-27-29-22(18)30)25-10-17-16-8-9-33-20(16)6-5-19(17)24/h2,4-6,11-12H,3,7-10H2,1H3,(H,25,26)(H,31,32) |
InChI Key |
WWNHSPXQGRANDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)CCC(=O)O)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to MAK683: A Novel Allosteric Inhibitor of the PRC2 Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAK683 is a potent and selective, orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2). It functions as an allosteric inhibitor by targeting the Embryonic Ectoderm Development (EED) subunit, a critical component for the enzymatic activity of PRC2. By disrupting the EED-EZH2 interaction, MAK683 effectively inhibits the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing. This mode of action has shown promise in preclinical and clinical settings for the treatment of various malignancies, particularly those dependent on PRC2 activity. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to MAK683.
Chemical Structure and Properties
MAK683, also known as EED inhibitor-1, is a triazolopyrimidine derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | [1] |
| Molecular Formula | C₂₀H₁₇FN₆O | [1] |
| Molecular Weight | 376.4 g/mol | [1] |
| CAS Number | 1951408-58-4 | [1] |
| SMILES | Cc1ncccc1-c2nc3c(n2)n(C)c(nc3N(Cc3c(F)cc4c(c3)OCCO4)C)C | [1] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action
MAK683 exerts its therapeutic effect by allosterically inhibiting the PRC2 complex. The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, is a histone methyltransferase that catalyzes the trimethylation of H3K27, leading to transcriptional repression.[3]
The mechanism of action of MAK683 can be summarized in the following steps:
-
Binding to EED: MAK683 selectively binds to the H3K27me3-binding pocket of the EED subunit.[3]
-
Allosteric Inhibition: This binding induces a conformational change in EED, which in turn prevents the interaction between EED and the catalytic subunit, EZH2.[3]
-
Disruption of PRC2 Activity: The disruption of the EED-EZH2 interaction leads to the loss of PRC2's histone methyltransferase activity.[3]
-
Reduction of H3K27me3: Consequently, the levels of the repressive H3K27me3 mark on histone tails are reduced.[3]
-
Gene Reactivation and Anti-Tumor Effect: The decrease in H3K27me3 leads to the derepression of PRC2 target genes, including tumor suppressor genes, ultimately resulting in the inhibition of tumor cell proliferation.[3]
Caption: Mechanism of action of MAK683, an allosteric inhibitor of the PRC2 complex.
Quantitative Data
The inhibitory activity of MAK683 has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency.
| Assay Type | Target | IC₅₀ (nM) | Reference |
| EED Alphascreen Binding Assay | EED | 59 | [4][5] |
| LC-MS Assay | EED | 89 | [4][5] |
| ELISA Assay | EED | 26 | [4][5] |
| Cellular Antiproliferative Assay | KARPAS-422 cells (B-cell lymphoma) | 30 (after 14 days) | [4] |
Experimental Protocols
In Vitro IC₅₀ Determination Assays
While specific, detailed internal protocols from the discovering entity are proprietary, the principles behind the assays used to determine the IC₅₀ values of MAK683 are well-established.
EED Alphascreen Binding Assay: This is a bead-based immunoassay used to measure the binding of MAK683 to the EED protein. The assay typically involves:
-
Biotinylated H3K27me3 peptide is bound to streptavidin-coated donor beads.
-
GST-tagged EED protein is bound to anti-GST-coated acceptor beads.
-
In the absence of an inhibitor, the interaction between EED and the H3K27me3 peptide brings the donor and acceptor beads into close proximity.
-
Upon laser excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
-
MAK683 competes with the H3K27me3 peptide for binding to EED, thus preventing the beads from coming into proximity and reducing the light signal.
-
The IC₅₀ is calculated as the concentration of MAK683 that causes a 50% reduction in the signal.
LC-MS and ELISA Assays: These are likely used to measure the enzymatic activity of the PRC2 complex in the presence of varying concentrations of MAK683. The general workflow involves:
-
Incubating the purified PRC2 complex with its substrates (histone H3 and S-adenosylmethionine - SAM).
-
Adding different concentrations of MAK683 to the reaction.
-
Stopping the reaction and quantifying the amount of H3K27me3 produced using either Liquid Chromatography-Mass Spectrometry (LC-MS) for direct detection and quantification of the methylated peptide or an Enzyme-Linked Immunosorbent Assay (ELISA) with an antibody specific for H3K27me3.
-
The IC₅₀ is determined as the concentration of MAK683 that inhibits 50% of the PRC2 enzymatic activity.
Cellular Antiproliferative Assay
The antiproliferative activity of MAK683 is typically assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay. The general protocol is as follows:
-
Seed cancer cells (e.g., KARPAS-422) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of MAK683 for a specified period (e.g., 14 days).
-
At the end of the treatment period, add the viability reagent (e.g., MTT) and incubate.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
The IC₅₀ is calculated as the concentration of MAK683 that reduces cell viability by 50% compared to untreated control cells.
Xenograft Animal Models
The in vivo efficacy of MAK683 has been evaluated in mouse xenograft models. A representative experimental workflow is described below.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of MAK683.
Clinical Development
MAK683 has entered clinical development for the treatment of advanced malignancies. A first-in-human, Phase I/II, multicenter, open-label study (NCT02900651) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of MAK683 in adult patients with advanced cancers, including diffuse large B-cell lymphoma (DLBCL) and other solid tumors.[1][6][7]
Conclusion
MAK683 is a promising, first-in-class, allosteric inhibitor of the PRC2 complex with a well-defined mechanism of action. Its ability to potently and selectively inhibit H3K27 trimethylation through targeting the EED subunit provides a novel therapeutic strategy for cancers dependent on PRC2 activity. The preclinical data, demonstrating both in vitro and in vivo efficacy, have supported its advancement into clinical trials. Further investigation will continue to elucidate the full therapeutic potential of MAK683 in various oncological indications.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms directing PRC2 recruitment and H3K27 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Polycomb repressive complex 2 modulators and how do they work? [synapse.patsnap.com]
The EED-H3K27me3 Interaction: A Therapeutic Target for Epigenetic Dysregulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
The Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2) has emerged as a critical node in epigenetic regulation and a promising therapeutic target for a range of human cancers. The interaction between EED and the trimethylated lysine 27 on histone H3 (H3K27me3) is a key allosteric activation mechanism for the PRC2 complex, which is often dysregulated in oncology. This guide provides a comprehensive overview of the EED-H3K27me3 interaction, its role in disease, and the strategies for its therapeutic targeting.
The PRC2 Complex and the Central Role of EED
The Polycomb Repressive Complex 2 (PRC2) is a multi-protein histone methyltransferase complex essential for the regulation of gene expression, particularly during development and cell differentiation. The core components of the PRC2 complex are:
-
EZH2 (Enhancer of Zeste Homolog 2): The catalytic subunit responsible for the mono-, di-, and trimethylation of H3K27.
-
EED (Embryonic Ectoderm Development): A WD40-repeat-containing protein that acts as a scaffold and is crucial for the allosteric activation of PRC2.
-
SUZ12 (Suppressor of Zeste 12): A zinc-finger protein that is essential for the integrity and catalytic activity of the complex.
-
RBBP4/7 (Retinoblastoma-binding protein 4/7): Histone-binding proteins that contribute to the complex's interaction with nucleosomes.
Dysregulation of PRC2 activity, often through overexpression or gain-of-function mutations in EZH2, is a hallmark of various cancers, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma[1]. This hyperactivity leads to aberrant gene silencing, including the repression of tumor suppressor genes, thereby promoting tumorigenesis[2][3].
The interaction between EED and H3K27me3 is a critical feed-forward mechanism that propagates the repressive chromatin state. EED contains an "aromatic cage" that specifically recognizes and binds to the H3K27me3 mark. This binding event induces a conformational change in EZH2, leading to a significant enhancement of its methyltransferase activity[4][5]. This allosteric activation is essential for the spreading and maintenance of the H3K27me3 mark across chromatin domains.
Therapeutic Targeting of the EED-H3K27me3 Interaction
The dependence of PRC2 on the EED-H3K27me3 interaction for its full catalytic activity presents a compelling therapeutic opportunity. Small molecule inhibitors designed to bind to the H3K27me3-binding pocket of EED can allosterically inhibit PRC2 activity. This approach offers a distinct mechanism of action compared to inhibitors that target the catalytic SET domain of EZH2.
A key advantage of EED inhibitors is their potential to overcome resistance to EZH2 inhibitors. DLBCL cell lines that have acquired mutations rendering them resistant to EZH2 inhibitors remain sensitive to EED inhibitors like EED226 and A-395[4]. This suggests that allosteric PRC2 inhibitors may be effective in tumors that have developed resistance to catalytic EZH2 inhibition[4].
Several EED inhibitors are currently in various stages of preclinical and clinical development, demonstrating the therapeutic promise of this strategy[1].
Quantitative Data on EED Inhibitors
The following tables summarize the quantitative data for key EED inhibitors, providing a comparative overview of their potency and binding affinities.
Table 1: In Vitro Potency of EED Inhibitors
| Compound | Assay Type | Target/Substrate | IC50 (nM) | Reference |
| A-395 | H3K27me3 Peptide Competition | EED | 7 | [3] |
| Cellular H3K27me2 Inhibition | - | 390 | [3] | |
| Cellular H3K27me3 Inhibition | - | 90 | [3] | |
| EED226 | PRC2 Enzymatic Assay | H3K27me0 Peptide | 23.4 | [2] |
| PRC2 Enzymatic Assay | Mononucleosome | 53.5 | [2] | |
| Cellular H3K27me3 Inhibition (G401 cells) | - | 220 | [2] | |
| Antiproliferative Assay (KARPAS422 cells) | - | 80 | [2] | |
| MAK683 | EED-H3K27me3 AlphaScreen | - | 5.9 | [1] |
| Cellular H3K27me3 Inhibition (HeLa cells) | - | 1.014 | [6] | |
| Antiproliferative Assay (KARPAS422 cells) | - | 3 | [1] |
Table 2: Binding Affinity of EED Inhibitors
| Compound | Assay Type | Binding Partner | Kd (nM) | Reference |
| A-395 | Surface Plasmon Resonance (SPR) | EED | 1.5 | [5] |
| EED226 | Isothermal Titration Calorimetry (ITC) | EED | 82 | [2] |
| Isothermal Titration Calorimetry (ITC) | PRC2 Complex | 114 | [2] | |
| Wedelolactone | - | EED | 2820 | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of the EED-H3K27me3 interaction are provided below.
AlphaScreen Competition Binding Assay
This assay is used to measure the ability of a compound to disrupt the interaction between EED and a biotinylated H3K27me3 peptide.
Materials:
-
Recombinant EED protein
-
Biotinylated H3K27me3 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-tag (e.g., His-tag) Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
Test compounds
-
384-well microplate
Protocol:
-
Prepare a mixture of recombinant EED protein and biotinylated H3K27me3 peptide in assay buffer.
-
Add the test compound at various concentrations to the wells of the 384-well plate.
-
Add the EED/peptide mixture to the wells.
-
Incubate at room temperature for 1 hour.
-
Add a mixture of Streptavidin-coated Donor beads and anti-tag Acceptor beads to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the PRC2 complex and the effect of inhibitors.
Materials:
-
Recombinant PRC2 complex (EZH2/EED/SUZ12)
-
Histone H3 peptide (e.g., H3K27me0) or mononucleosomes as substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as the methyl donor
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Test compounds
-
Scintillation cocktail and counter
Protocol:
-
Set up reactions in a microplate containing HMT assay buffer, PRC2 complex, and the histone substrate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter paper, wash to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Isothermal titration calorimeter
-
Purified EED protein or PRC2 complex
-
Test compound
-
Dialysis buffer (ensure the buffer for the protein and ligand are identical)
Protocol:
-
Thoroughly dialyze the protein and dissolve the compound in the same dialysis buffer to minimize heats of dilution.
-
Degas both the protein solution and the compound solution.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution while maintaining a constant temperature.
-
The heat change associated with each injection is measured.
-
The data is fitted to a binding model to determine the thermodynamic parameters of the interaction.
Surface Plasmon Resonance (SPR)
SPR measures the real-time binding kinetics of a ligand to an immobilized protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified EED protein (ligand)
-
Test compound (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Protocol:
-
Immobilize the purified EED protein onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the test compound (analyte) over the sensor surface.
-
Monitor the change in the refractive index in real-time, which is proportional to the amount of analyte bound to the ligand.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the compound.
-
Regenerate the sensor surface to remove any remaining bound analyte.
-
Analyze the resulting sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cell line of interest
-
Test compound
-
Lysis buffer
-
Antibodies against the target protein (EED)
-
Western blotting or ELISA reagents
Protocol:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of soluble EED protein in the supernatant using Western blotting or ELISA.
-
Binding of the compound to EED will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the PRC2 signaling pathway and a typical experimental workflow for the discovery and characterization of EED inhibitors.
Caption: PRC2 signaling pathway and the mechanism of EED inhibitors.
Caption: A typical workflow for the discovery and validation of EED inhibitors.
Conclusion
The allosteric regulation of the PRC2 complex through the EED-H3K27me3 interaction represents a significant vulnerability that can be exploited for therapeutic intervention in cancers and other diseases characterized by PRC2 hyperactivity. The development of potent and selective EED inhibitors has provided valuable tools to probe the biology of PRC2 and offers a promising new class of epigenetic therapies. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting field.
References
- 1. Polycomb gene silencing mechanisms: PRC2 chromatin targeting, H3K27me3 “readout” and phase separation-based compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polycomb Gene Silencing Mechanisms: PRC2 Chromatin Targeting, H3K27me3 'Readout', and Phase Separation-Based Compaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Allosteric activation dictates PRC2 activity independent of its recruitment to chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms directing PRC2 recruitment and H3K27 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRC2 during vertebrate organogenesis: a complex in transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of MAK683: A Technical Guide to its Synthesis, Chemical Properties, and Derivatives
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025 - In the rapidly evolving landscape of epigenetic drug discovery, MAK683 has emerged as a clinical-stage, first-in-class, allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). By targeting the Embryonic Ectoderm Development (EED) subunit, MAK683 offers a novel mechanism to modulate gene expression, presenting a promising therapeutic avenue for a range of malignancies. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and structure-activity relationships of MAK683 and its derivatives, intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and epigenetic regulation.
Synthesis of MAK683: A Stepwise Optimization from a High-Throughput Screening Hit
The development of MAK683 originated from the optimization of a tool compound, EED226, which itself was identified through a high-throughput screening campaign. The synthetic journey to MAK683 involved a systematic structure-guided approach to enhance potency, selectivity, and pharmacokinetic properties.
Synthesis of the Precursor Scaffold: EED226
While a detailed, publicly available, step-by-step protocol for the synthesis of MAK683 by its developers is not fully disclosed, the scientific literature outlines the synthetic route to its precursor, EED226. The synthesis of EED226 serves as the foundational chemistry for understanding the subsequent development of MAK683. The general synthetic approach for EED226 involves the construction of a triazolopyrimidine core, followed by the introduction of key side chains that engage with the H3K27me3 binding pocket of EED.
From EED226 to MAK683: Key Structural Modifications and Structure-Activity Relationship (SAR)
The transformation of EED226 into the clinical candidate MAK683 was driven by a series of strategic chemical modifications aimed at improving its drug-like properties. The key structural changes and the resulting structure-activity relationships are summarized below. A pivotal publication details this stepwise optimization process, providing insights into the rationale behind the modifications.[1][2][3]
Key optimization steps included modifications to the solvent-exposed region of the molecule to enhance solubility and metabolic stability, as well as alterations to the core structure to improve potency and cell-based activity. This iterative process of design, synthesis, and biological evaluation ultimately led to the identification of MAK683 as a compound with a balanced profile of potency, selectivity, and in vivo efficacy.[1][2]
Chemical and Biological Properties of MAK683
MAK683 is a potent and selective allosteric inhibitor of PRC2. Its mechanism of action involves binding to the EED subunit, thereby preventing the interaction between EED and trimethylated histone H3 at lysine 27 (H3K27me3). This disruption of the EED-H3K27me3 interaction leads to a conformational change in PRC2, ultimately inhibiting its methyltransferase activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for MAK683 and its precursor, EED226, from various in vitro and cellular assays.
| Compound | EED AlphaScreen Binding IC50 (nM) | LC-MS Assay IC50 (nM) | ELISA Assay IC50 (nM) | KARPAS422 Cell Proliferation GI50 (nM, 14 days) |
| MAK683 | 59 | 89 | 26 | 14 |
| EED226 | - | - | 23.4 (enzymatic assay) | - |
Data for MAK683 and EED226 were compiled from multiple sources.[1][3][4]
Pharmacokinetic Profile
Preclinical studies have demonstrated that MAK683 possesses a favorable pharmacokinetic profile, supporting its oral administration. It has been shown to be well-tolerated in animal models and achieves plasma concentrations sufficient for target engagement and anti-tumor efficacy.[1][3]
Key Experimental Protocols
The characterization of MAK683 and its derivatives relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the literature.
AlphaScreen Competition Binding Assay
This assay is used to quantify the binding affinity of compounds to the EED subunit.
Principle: The assay relies on the proximity of a donor and an acceptor bead. One bead is coupled to a biotinylated H3K27me3 peptide, and the other is coupled to a His-tagged EED protein. When the peptide and protein interact, the beads are brought into close proximity, generating a detectable signal. Inhibitors that bind to EED and disrupt this interaction will lead to a decrease in the signal.
Protocol:
-
Prepare serial dilutions of the test compound in an appropriate buffer.
-
In a 384-well plate, add the test compound, His-tagged EED protein, and biotinylated H3K27me3 peptide.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Add streptavidin-coated donor beads and nickel chelate acceptor beads.
-
Incubate in the dark to allow for bead-protein/peptide binding.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.[5][6][7][8]
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the engagement of a compound with its target protein within a cellular context.
Principle: The binding of a ligand to a protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol:
-
Treat cultured cells with the test compound or vehicle control.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble EED protein in the supernatant using methods such as Western blotting or ELISA.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the shift in the melting temperature (Tm).[9][10][11][12]
Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the PRC2 complex and the inhibitory effect of compounds.
Principle: The assay quantifies the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM), often radiolabeled, to a histone substrate by the PRC2 complex. A decrease in the incorporation of the radiolabeled methyl group in the presence of an inhibitor indicates its potency.
Protocol:
-
Set up a reaction mixture containing the PRC2 enzyme complex, a histone substrate (e.g., oligonucleosomes or histone peptides), and radiolabeled SAM.
-
Add the test compound at various concentrations.
-
Incubate the reaction to allow for the methylation reaction to proceed.
-
Stop the reaction and separate the histone substrate from the unincorporated SAM.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Determine the IC50 of the inhibitor by plotting the percentage of inhibition against the compound concentration.[13][14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving MAK683 and a typical experimental workflow for its characterization.
Caption: Mechanism of action of MAK683.
Caption: Experimental workflow for MAK683 characterization.
Conclusion and Future Directions
MAK683 represents a significant advancement in the field of epigenetic therapy. Its unique allosteric mechanism of PRC2 inhibition provides a differentiated approach compared to catalytic EZH2 inhibitors and may offer advantages in overcoming certain resistance mechanisms. The ongoing clinical development of MAK683 will be crucial in defining its therapeutic potential in various cancers.
Future research in this area will likely focus on several key aspects:
-
Exploration of Novel Derivatives: The synthesis and evaluation of new MAK683 derivatives could lead to compounds with improved potency, selectivity, or pharmacokinetic profiles. A derivative, MAK683-CH2CH2COOH, has already been utilized in the development of PROTAC EED degraders, highlighting a promising avenue for further exploration.
-
Combination Therapies: Investigating the synergistic effects of MAK683 with other anti-cancer agents, including other epigenetic modifiers and targeted therapies, could broaden its clinical utility.
-
Biomarker Development: The identification of predictive biomarkers will be essential for patient selection and for monitoring treatment response to MAK683.
This technical guide provides a foundational understanding of the synthesis and chemical properties of MAK683 and its derivatives. As research in this field continues to progress, the insights gained from the development of MAK683 will undoubtedly pave the way for the next generation of epigenetic modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. researchgate.net [researchgate.net]
- 14. Allosteric activation dictates PRC2 activity independent of its recruitment to chromatin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MAK683 in In-Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAK683 is a potent and selective, orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2). It functions as an allosteric inhibitor by targeting the Embryonic Ectoderm Development (EED) subunit. By binding to the H3K27me3-binding pocket of EED, MAK683 disrupts the interaction between EED and the catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2). This disruption leads to the inhibition of PRC2's methyltransferase activity, resulting in a global reduction of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic modification associated with transcriptional repression. Dysregulation of PRC2 activity is implicated in the pathogenesis of various malignancies, making MAK683 a promising therapeutic agent.
These application notes provide detailed protocols for the in-vitro use of MAK683 in cell culture assays to assess its biological activity and mechanism of action.
Data Presentation
In-Vitro Activity of MAK683 in Cancer Cell Lines
The following table summarizes the reported in-vitro activity of MAK683 in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values indicate the concentration of MAK683 required to inhibit a specific biological process by 50%.
| Cell Line | Cancer Type | Assay Type | Endpoint | IC50 / GI50 (nM) |
| HeLa | Cervical Cancer | Biochemical | H3K27me3 Reduction | 1.014[1] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma (EZH2-Y641F mutant) | Cell Proliferation | Cell Viability | 1.153[1] |
| Karpas-422 | Diffuse Large B-cell Lymphoma | Cell Proliferation | Growth Inhibition (GI50) | 9 ± 4 |
| G401 | Rhabdoid Tumor | Cell Proliferation | Growth Inhibition (GI50) | 3 ± 2 |
| A673 | Ewing's Sarcoma | Cell Proliferation | Growth Inhibition (GI50) | 4 |
Note: IC50 and GI50 values can vary depending on the specific assay conditions, cell density, and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
Signaling Pathways
Canonical PRC2 Signaling Pathway and Inhibition by MAK683
The Polycomb Repressive Complex 2 (PRC2) plays a crucial role in gene silencing through the trimethylation of Histone H3 at lysine 27 (H3K27me3). This epigenetic mark leads to chromatin compaction and transcriptional repression of target genes. MAK683 allosterically inhibits this process by binding to the EED subunit, thereby preventing the activation of EZH2.
Non-Canonical EZH2 Signaling in Chemoresistance
In some cancer cells, particularly in the context of chemoresistance, EZH2 can participate in non-canonical signaling pathways independent of its histone methyltransferase activity. One such pathway involves the activation of STAT3, a signal transducer and activator of transcription. This can lead to the upregulation of genes involved in cell survival and drug resistance. By disrupting the PRC2 complex, MAK683 may also impact these non-canonical functions.[2]
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for in-vitro experiments using MAK683.
Protocol 1: Preparation of MAK683 Stock and Working Solutions
Materials:
-
MAK683 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for your cell line
Procedure:
-
Reconstitution of MAK683 Powder:
-
Briefly centrifuge the vial of MAK683 powder to ensure all the powder is at the bottom.
-
Following the manufacturer's instructions, dissolve the MAK683 powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate until the powder is completely dissolved.
-
-
Aliquoting and Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the MAK683 stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in your experiments.
-
Protocol 2: Cell Viability/Proliferation Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MAK683 working solutions
-
Cell viability reagent (e.g., MTT, XTT, WST-1, or a commercial kit like CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
MAK683 Treatment:
-
Prepare a series of MAK683 dilutions in complete cell culture medium at 2X the final desired concentration.
-
Remove the medium from the wells and add 100 µL of the MAK683 dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for the desired treatment duration (e.g., 72, 96, or 120 hours).
-
-
Measurement of Cell Viability:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (medium only) from all values.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the MAK683 concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 3: Western Blot for H3K27me3 Levels
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture plates
-
MAK683 working solutions
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed cells and treat with MAK683 at various concentrations for a specific time period (e.g., 48-72 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Harvest the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Repeat the immunoblotting process for the anti-total Histone H3 antibody as a loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.
-
Protocol 4: Gene Expression Analysis (General Workflow)
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture plates
-
MAK683 working solutions
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
cDNA synthesis kit
-
qPCR primers for target genes and housekeeping genes
-
qPCR master mix
-
Real-time PCR system
-
(For RNA-seq) RNA library preparation kit and next-generation sequencing platform
Procedure:
-
RNA Extraction and Quality Control:
-
Treat cells with MAK683 as described in the previous protocols.
-
Harvest the cells and extract total RNA using a commercial kit, including an on-column DNase digestion step to remove genomic DNA contamination.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
-
cDNA Synthesis (for qPCR):
-
Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, gene-specific primers for your target genes of interest (e.g., known PRC2 target genes) and housekeeping genes (e.g., GAPDH, ACTB).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between MAK683-treated and vehicle-treated samples.
-
-
RNA Sequencing (RNA-seq) (for global gene expression analysis):
-
Prepare sequencing libraries from the high-quality RNA samples. This typically involves rRNA depletion or poly(A) selection, fragmentation, reverse transcription, and adapter ligation.
-
Perform next-generation sequencing on the prepared libraries.
-
Analyze the sequencing data using a bioinformatics pipeline to align reads to a reference genome, quantify gene expression levels, and identify differentially expressed genes between conditions.
-
Perform pathway and gene set enrichment analysis to identify biological processes affected by MAK683 treatment.
-
Conclusion
MAK683 is a valuable tool for studying the role of the PRC2 complex in cancer biology and for evaluating a novel therapeutic strategy. The protocols outlined in these application notes provide a framework for conducting in-vitro studies with MAK683. It is essential to optimize these protocols for your specific cell lines and experimental conditions to ensure robust and reproducible results. Always consult the relevant literature and manufacturer's guidelines for detailed information.
References
Preparing MAK683 Stock Solutions for Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the preparation of stock solutions of MAK683, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED).[1][2] Accurate preparation and storage of MAK683 stock solutions are critical for ensuring reproducible and reliable results in preclinical cancer research. This guide outlines the necessary materials, step-by-step procedures for preparing solutions for both in vitro and in vivo applications, and best practices for storage and handling.
Introduction to MAK683
MAK683 is a small molecule inhibitor that targets the EED subunit of PRC2, a key epigenetic regulator frequently dysregulated in various cancers.[1][2] By binding to the H3K27me3-binding pocket of EED, MAK683 allosterically inhibits the methyltransferase activity of PRC2, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3).[1][3] This modulation of a critical epigenetic mark results in the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects in PRC2-dependent cancers.[1][4] Given its potent activity, with IC50 values in the nanomolar range, precise preparation of MAK683 solutions is paramount for experimental success.[5][6]
Physicochemical Properties and Solubility
Understanding the physical and chemical properties of MAK683 is essential for its proper handling and solution preparation.
| Property | Value | Source |
| Molecular Weight | 376.39 g/mol | [5] |
| Formula | C₂₀H₁₇FN₆O | [5] |
| Appearance | White to off-white solid | [5] |
| CAS Number | 1951408-58-4 | [5] |
| Solubility (DMSO) | Up to 40 mg/mL (106.27 mM) | [5] |
| Solubility (DMSO) | Up to 12.5 mg/mL (33.21 mM) | [7] |
Note: Solubility can be affected by the purity of the compound and the quality of the solvent. It is highly recommended to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of MAK683.[5][7] The use of ultrasonic treatment may be required to fully dissolve the compound.[5]
Experimental Protocols
In Vitro Stock Solution Preparation (DMSO)
This protocol describes the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO) for use in cell-based assays.
Materials:
-
MAK683 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated pipettes
Protocol:
-
Equilibrate the MAK683 powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of MAK683 powder using a calibrated analytical balance.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 40 mM). Refer to the table below for common stock concentrations.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 10-15 minutes. Intermittent vortexing during sonication can facilitate dissolution.[5]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.[8]
-
Store the aliquots as recommended in the storage section.
Stock Solution Preparation Table (for DMSO):
| Desired Concentration | Mass of MAK683 (for 1 mL) | Volume of DMSO | Molar Equivalent |
| 1 mM | 0.376 mg | 1 mL | 106.27 mM |
| 10 mM | 3.76 mg | 1 mL | - |
| 40 mg/mL | 40 mg | 1 mL | 106.27 mM |
In Vivo Formulation Preparation
For animal studies, MAK683 needs to be formulated in a vehicle suitable for administration (e.g., oral gavage or intraperitoneal injection). Below are two common formulations. Note: Working solutions for in vivo experiments should be prepared fresh on the day of use.[5]
Formulation 1: Suspended Solution (e.g., for oral or intraperitoneal injection)
This formulation results in a suspended solution.
Materials:
-
MAK683 DMSO stock solution (e.g., 21.7 mg/mL)[5]
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of MAK683 in DMSO as described in section 3.1.
-
In a sterile tube, add the following solvents sequentially, ensuring thorough mixing after each addition:
-
10% DMSO (from the MAK683 stock)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of a 2.17 mg/mL final solution, add 100 µL of a 21.7 mg/mL MAK683 DMSO stock to 400 µL of PEG300 and mix well. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to bring the total volume to 1 mL.[5]
-
Use sonication to ensure a uniform suspension.[5]
Formulation 2: Clear Solution (e.g., for oral administration)
This formulation results in a clear solution.
Materials:
-
MAK683 DMSO stock solution (e.g., 21.7 mg/mL)[5]
-
Corn Oil
Protocol:
-
Prepare a stock solution of MAK683 in DMSO as described in section 3.1.
-
In a sterile tube, add the following sequentially, ensuring thorough mixing:
-
10% DMSO (from the MAK683 stock)
-
90% Corn Oil
-
-
For example, to prepare 1 mL of a ≥ 2.17 mg/mL solution, add 100 µL of a 21.7 mg/mL MAK683 DMSO stock to 900 µL of corn oil and mix thoroughly.[5]
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of MAK683.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [5] |
| 4°C | 2 years | [5] | |
| In Solvent | -80°C | 2 years | [5] |
| -20°C | 1 year | [5] |
General Recommendations:
-
Protect the compound from light and moisture.[8]
-
For stock solutions in solvent, it is highly recommended to aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[8]
-
Solutions for in vivo use should be prepared fresh daily.[5]
Mechanism of Action and Signaling Pathway
MAK683 functions as an allosteric inhibitor of the PRC2 complex. The core components of PRC2 are EZH2 (the catalytic subunit), SUZ12, and EED.[1][4] EED contains a binding pocket that recognizes H3K27me3, a product of EZH2's methyltransferase activity. This interaction is crucial for the allosteric activation and propagation of the H3K27me3 repressive mark.[1][2] MAK683 binds to this pocket on EED, preventing its interaction with H3K27me3 and thereby disrupting the catalytic activity of the PRC2 complex.[1][3] This leads to a global reduction in H3K27me3 levels and the subsequent de-repression of PRC2 target genes.[2]
Caption: Mechanism of action of MAK683 as an EED inhibitor.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for preparing MAK683 stock and working solutions.
Caption: Workflow for preparing MAK683 solutions.
References
- 1. Facebook [cancer.gov]
- 2. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic activity evaluation of MAK683, a selective oral embryonic ectoderm development (EED) inhibitor, in adults with advanced malignancies in a first-in-human study. - ASCO [asco.org]
- 4. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MAK683 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of MAK683, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2), in preclinical mouse xenograft models. The provided protocols are based on available preclinical data for MAK683 and structurally related EED inhibitors.
Introduction to MAK683
MAK683 is a small molecule inhibitor that targets the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[1] By binding to the H3K27me3-binding pocket of EED, MAK683 allosterically inhibits the methyltransferase activity of the EZH2 subunit of PRC2.[1][2] This leads to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][3] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1] Preclinical studies have demonstrated the anti-tumor efficacy of MAK683 in various cancer models, including lymphoma and rhabdoid tumors.[1][3]
Mechanism of Action: PRC2 Inhibition
The PRC2 complex, composed of the core components EZH2, EED, and SUZ12, plays a crucial role in regulating gene expression. EZH2 is the catalytic subunit responsible for methylating H3K27. The binding of EED to existing H3K27me3 marks enhances the catalytic activity of EZH2 in a positive feedback loop. MAK683 disrupts this process by occupying the H3K27me3 binding pocket on EED, thereby preventing the allosteric activation of PRC2 and leading to a global decrease in H3K27me3 levels. This results in the derepression of PRC2 target genes, including tumor suppressor genes, which in turn inhibits cancer cell proliferation.
Data Presentation: Dosage and Administration in Mouse Xenograft Models
The following tables summarize the reported dosage and administration protocols for MAK683 and related EED inhibitors in commonly used mouse xenograft models. It is important to note that optimal dosing may vary depending on the specific cell line, mouse strain, and experimental endpoint.
Table 1: MAK683 Administration in G401 (Rhabdoid Tumor) Xenograft Model
| Parameter | Details | Reference |
| Cell Line | G401 (Human Rhabdoid Tumor) | [3] |
| Drug | MAK683 | [3] |
| Dosage | Not explicitly stated, but demonstrated good efficacy. | [3] |
| Administration Route | Oral (p.o.), once daily (qd) | [3] |
| Vehicle | Suspension formulation | [3] |
| Treatment Duration | 25 days | [3] |
| Observed Effects | Significant tumor growth inhibition, reduced Ki-67, increased SA-β-gal activity. | [3][4] |
Table 2: Administration of Related EED Inhibitors in Karpas-422 (Lymphoma) Xenograft Model
| Parameter | EED226 | APG-5918 | Compound in Abstract |
| Cell Line | Karpas-422 (Human B-cell Lymphoma) | Karpas-422 (Human B-cell Lymphoma) | Karpas-422 (Human B-cell Lymphoma) |
| Drug | EED226 (MAK683 predecessor) | APG-5918 (EED Inhibitor) | Unnamed EED Inhibitor |
| Dosage | 40 mg/kg | 50 and 100 mg/kg | 160 mg/kg |
| Administration Route | Oral gavage | Not specified | Not specified |
| Frequency | Not specified | Not specified | Twice daily (BID) |
| Treatment Duration | 32 days | 28 days | Not specified |
| Observed Effects | Complete tumor regression | Robust tumor activity | Robust anti-tumor effects |
| Reference | [5] | [5] | [6] |
Experimental Protocols
The following are representative protocols for the use of MAK683 in mouse xenograft studies, synthesized from available preclinical data.
Protocol 1: G401 Rhabdoid Tumor Xenograft Study
1. Cell Culture and Implantation:
-
Culture G401 cells in appropriate media until they reach the desired confluence.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or serum-free medium) mixed with Matrigel (1:1 ratio).
-
Subcutaneously inject 1-5 x 10^6 G401 cells into the flank of immunocompromised mice (e.g., nude or SCID).
2. Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
3. MAK683 Formulation and Administration:
-
Prepare a suspension of MAK683 in a suitable vehicle. A common vehicle for oral gavage is 0.5% methylcellulose (MC) with 0.2% Tween 80 in sterile water.
-
Administer MAK683 orally (p.o.) via gavage once daily (qd). While a specific dose for MAK683 in G401 xenografts is not publicly available, a starting point could be extrapolated from related compounds, with appropriate dose-ranging studies.
4. Monitoring and Endpoint:
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study (e.g., 25 days), euthanize the mice and collect tumors for pharmacodynamic and histological analysis (e.g., H3K27me3 levels, Ki-67 staining).[3]
Protocol 2: Karpas-422 Lymphoma Xenograft Study (Representative)
1. Cell Culture and Implantation:
-
Culture Karpas-422 cells in appropriate media.
-
Harvest and resuspend cells for subcutaneous injection into the flank of immunocompromised mice.
2. Tumor Growth and Randomization:
-
Monitor tumor growth until they reach the desired volume for treatment initiation.
-
Randomize mice into treatment groups.
3. MAK683 Formulation and Administration:
-
Based on data from related EED inhibitors, a potential starting dose for MAK683 could be in the range of 40-100 mg/kg, administered orally.[5]
-
Formulate MAK683 in a vehicle suitable for oral administration.
4. Monitoring and Endpoint:
-
Measure tumor volume and body weight throughout the study.
-
Continue treatment for a defined period (e.g., 28-32 days) or until a predetermined endpoint is reached.[5]
-
Collect tumors for downstream analysis.
Experimental Workflow Visualization
Conclusion
MAK683 represents a promising therapeutic agent targeting the epigenetic machinery of cancer cells. The provided application notes and representative protocols offer a foundation for designing and executing in vivo studies to further evaluate its efficacy. Researchers should perform pilot studies to determine the optimal dosage and administration schedule for their specific xenograft model and experimental objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 5. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for MAK683 in Diffuse Large B-cell Lymphoma (DLBCL) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse large B-cell lymphoma (DLBCL) is an aggressive and heterogeneous malignancy. A subset of DLBCL is characterized by dysregulation of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator. MAK683 is a potent and selective small-molecule inhibitor of Embryonic Ectoderm Development (EED), a core component of the PRC2 complex. By binding to the H3K27me3-binding pocket of EED, MAK683 allosterically inhibits the methyltransferase activity of EZH2, the catalytic subunit of PRC2.[1] This leads to a reduction in histone H3 lysine 27 trimethylation (H3K27me3), a repressive epigenetic mark, and subsequent re-expression of silenced tumor suppressor genes. These application notes provide a summary of the current understanding of MAK683's application in DLBCL studies, including clinical trial data, preclinical findings, and detailed experimental protocols.
Mechanism of Action
MAK683 disrupts the PRC2 complex by binding to EED, which is essential for the catalytic activity of EZH2.[1][2] This inhibition of PRC2 leads to a decrease in H3K27me3 levels, resulting in the reactivation of silenced genes.[3] In some cancer models, this has been shown to induce a senescence-associated secretory phenotype (SASP), contributing to its anti-tumor effects.[3]
Clinical Studies in DLBCL
A Phase I/II clinical trial (NCT02900651) evaluated the safety and efficacy of MAK683 in patients with advanced malignancies, including a cohort of 31 patients with relapsed/refractory DLBCL.[2][4]
Patient Demographics and Dosing
Patients in the DLBCL cohort were heavily pre-treated, with a median of 4 prior lines of therapy. The median age was 70 years.[2] MAK683 was administered orally once daily (QD) or twice daily (BID) in 28-day cycles at escalating doses.[2]
Clinical Efficacy and Safety
The overall response rate (ORR) in the DLBCL cohort was 16%, with a disease control rate (DCR) of 29%. This included two complete responses (6%) and three partial responses (10%).[2] The median progression-free survival was 1.9 months.[4]
MAK683 was generally well-tolerated.[2] The most common treatment-related adverse events were hematological, including neutropenia, thrombocytopenia, and anemia.[4]
Table 1: Summary of Clinical Trial Data for MAK683 in DLBCL [2][4]
| Parameter | Value |
| Number of DLBCL Patients | 31 |
| Median Age (years) | 70 |
| Median Prior Lines of Therapy | 4 |
| Overall Response Rate (ORR) | 16% (95% CI: 5-34) |
| Complete Response (CR) | 6% (2 patients) |
| Partial Response (PR) | 10% (3 patients) |
| Stable Disease (SD) | 13% (4 patients) |
| Disease Control Rate (DCR) | 29% (95% CI: 14-48) |
| Median Progression-Free Survival (months) | 1.9 (90% CI: 1.8-2.3) |
Preclinical Studies in DLBCL
Preclinical studies have demonstrated the anti-tumor activity of MAK683 in DLBCL models. The predecessor to MAK683, EED226, showed complete tumor regression in a KARPAS-422 DLBCL xenograft model.[5] MAK683 itself has shown potent inhibition of cell proliferation in EZH2-mutant DLBCL cell lines, such as WSU-DLCL2.[3]
Table 2: Preclinical Activity of MAK683 in a DLBCL Cell Line [3]
| Cell Line | EZH2 Mutation | MAK683 IC50 (Cell Proliferation, 9 days) |
| WSU-DLCL2 | Y641F | < 10 nM |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of MAK683 in DLBCL. Where specific protocols for MAK683 are not available, adapted protocols from studies using other EZH2 inhibitors in DLBCL are provided.
Cell Proliferation Assay (Adapted Protocol)
This protocol is adapted for determining the effect of MAK683 on the proliferation of DLBCL cell lines.
Materials:
-
DLBCL cell lines (e.g., KARPAS-422, WSU-DLCL2, OCI-Ly1)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MAK683 (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
Culture DLBCL cells in RPMI-1640 supplemented with 10-20% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of MAK683 in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the MAK683 dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for 72 to 144 hours.
-
At the end of the incubation period, equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for PRC2 Complex and Histone Modifications (Adapted Protocol)
This protocol is for assessing the effect of MAK683 on the protein levels of PRC2 components and the H3K27me3 mark.
Materials:
-
DLBCL cells treated with MAK683
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EZH2, anti-EED, anti-SUZ12, anti-H3K27me3, anti-total H3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse MAK683-treated and control DLBCL cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Detect the signal using an ECL reagent and a chemiluminescence imaging system.
In Vivo Xenograft Study (Adapted Protocol)
This protocol is for evaluating the anti-tumor efficacy of MAK683 in a DLBCL xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
KARPAS-422 DLBCL cells
-
Matrigel
-
MAK683 formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 5-10 x 10^6 KARPAS-422 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer MAK683 or vehicle control orally at the desired dose and schedule.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight two to three times per week.
-
Continue treatment for the specified duration or until tumors reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Signaling Pathways and Visualizations
MAK683 targets the PRC2 complex, a critical regulator of gene expression. Inhibition of PRC2 by MAK683 leads to the derepression of target genes, which can induce anti-tumor responses.
Caption: Mechanism of action of MAK683 in inhibiting the PRC2 complex in DLBCL.
Caption: Experimental workflow for preclinical evaluation of MAK683 in DLBCL.
Conclusion
MAK683 represents a promising therapeutic agent for a subset of patients with DLBCL, particularly those with relapsed/refractory disease. Its unique mechanism of targeting the EED subunit of the PRC2 complex offers a novel approach to epigenetic therapy. The provided protocols and data serve as a valuable resource for researchers investigating the preclinical and clinical applications of MAK683 in DLBCL. Further studies are warranted to identify predictive biomarkers and explore rational combination strategies to enhance its therapeutic efficacy.
References
- 1. MAK683 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first-in-human phase 1/2 dose-escalation study of MAK683 (EED inhibitor) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of EED-Targeting PROTACs using MAK683-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis and evaluation of EED-targeting Proteolysis Targeting Chimeras (PROTACs) utilizing the MAK683-CH2CH2COOH warhead. Embryonic Ectoderm Development (EED) is a core subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator frequently dysregulated in cancer.[1][2] Targeting EED for degradation via the PROTAC technology presents a promising therapeutic strategy.
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (a "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. In this context, MAK683, a potent and selective allosteric inhibitor of EED, serves as the warhead. Its derivative, this compound, incorporates a carboxylic acid handle for linker attachment, enabling the synthesis of EED-targeting PROTACs.
These application notes will guide researchers through the synthesis of EED-targeting PROTACs, their characterization, and evaluation in cellular models.
Signaling Pathway and PROTAC Mechanism of Action
The PRC2 complex, composed of core subunits EED, SUZ12, and the catalytic subunit EZH2, is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, including diffuse large B-cell lymphoma (DLBCL). MAK683 allosterically inhibits PRC2 activity by binding to the H3K27me3-binding pocket of EED.
EED-targeting PROTACs synthesized from this compound function by inducing the proximity of EED to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of not only EED but also the other core components of the PRC2 complex, EZH2 and SUZ12.[2][3] This degradation results in a profound and sustained inhibition of PRC2 activity.
Caption: EED signaling pathway and the mechanism of action for an EED-targeting PROTAC.
Data Presentation
Several EED-targeting PROTACs have been synthesized and characterized, primarily utilizing the von Hippel-Lindau (VHL) E3 ligase. The following tables summarize the reported quantitative data for representative PROTACs.
Table 1: In Vitro Activity of EED-Targeting PROTACs
| Compound Name | Warhead | E3 Ligase Ligand | pKD (for EED) | pIC50 (PRC2 inhibition) | GI50 (Karpas422 cells, 14 days) | Reference |
| PROTAC EED degrader-2 | MAK683 | VHL | 9.27 | 8.11 | 0.057 µM | [3] |
| UNC6852 | EED226 | VHL | - | 8.1 (IC50 = 247 nM) | - | [4][5][6] |
Table 2: Cellular Degradation Activity of EED-Targeting PROTACs
| Compound Name | Cell Line | Treatment Conditions | EED Degradation | EZH2 Degradation | SUZ12 Degradation | Reference |
| PROTAC EED degrader-2 | Karpas422 | 1 µM for 24 hours | Yes | Yes | Yes | [3] |
| UNC6852 | HeLa | 10 µM for 24 hours | Yes | Yes | Yes | [6] |
Experimental Protocols
Synthesis of EED-Targeting PROTACs
The general synthetic scheme involves the coupling of this compound with an amine-functionalized E3 ligase ligand-linker conjugate. While detailed, step-by-step synthesis protocols for specific PROTACs like HY-130614 and HY-130615 are proprietary, a general procedure for amide bond formation is provided below. Researchers should refer to the primary literature for the synthesis of the specific VHL ligand-linker conjugates.[7]
Caption: General workflow for the synthesis of an EED-targeting PROTAC.
General Protocol for Amide Coupling:
-
Activation of Carboxylic Acid: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF). Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.
-
Coupling Reaction: To the solution containing the activated MAK683 derivative, add the amine-functionalized VHL ligand-linker conjugate (1 equivalent).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the final PROTAC product using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Cell Culture
-
Cell Line: Karpas422 (human DLBCL cell line with an EZH2 gain-of-function mutation) is a commonly used cell line for evaluating EED-targeting PROTACs.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Western Blotting for PRC2 Component Degradation
This protocol is for assessing the degradation of EED, EZH2, and SUZ12 in Karpas422 cells following PROTAC treatment.
-
Cell Seeding and Treatment: Seed Karpas422 cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere and grow for 24 hours. Treat the cells with the desired concentrations of the EED-targeting PROTAC or vehicle control (e.g., DMSO) for the indicated time points (e.g., 1, 2, 4, 6, 8, 24 hours).[3]
-
Cell Lysis: After treatment, harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.
-
Quantification: Densitometry analysis can be performed using image analysis software to quantify the protein band intensities relative to the loading control.
Caption: Experimental workflow for Western blotting to assess PROTAC-mediated protein degradation.
Cell Viability Assay (CellTiter-Glo®)
This assay is used to determine the half-maximal growth inhibition (GI₅₀) of the PROTACs.
-
Cell Seeding: Seed Karpas422 cells in a 96-well opaque-walled plate at a suitable density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the EED-targeting PROTAC (e.g., 0.01 to 100 µM) or vehicle control.[3]
-
Incubation: Incubate the plate for the desired period (e.g., 14 days for GI₅₀ determination).[3]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The GI₅₀ values can be calculated by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The use of this compound provides a robust starting point for the development of potent and selective EED-targeting PROTACs. These molecules have demonstrated the ability to induce the degradation of the core components of the PRC2 complex, leading to profound anti-proliferative effects in cancer cell lines. The protocols and data presented herein serve as a valuable resource for researchers in the field of targeted protein degradation and epigenetic drug discovery. Further optimization of the linker and E3 ligase ligand components may lead to the development of next-generation EED degraders with enhanced therapeutic potential.
References
- 1. EED PROTAC [openinnovation.astrazeneca.com]
- 2. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. UNC6852 | PRC2 degrader | PROTAC-based degrader PRC2 (polycomb repressive complex 2) | UNC-6852 | InvivoChem [invivochem.com]
- 7. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OUH - Protocols [ous-research.no]
- 9. ch.promega.com [ch.promega.com]
Application Notes and Protocols: Detecting H3K27me3 Changes Following MAK683 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 lysine 27 trimethylation (H3K27me3) is a critical epigenetic modification associated with transcriptional repression. This mark is catalyzed by the Polycomb Repressive Complex 2 (PRC2), with EZH2 serving as its catalytic subunit. Dysregulation of PRC2 activity and aberrant H3K27me3 levels are implicated in the pathogenesis of various cancers. MAK683 is a potent and selective small molecule inhibitor of Embryonic Ectoderm Development (EED), a core component of the PRC2 complex.[1][2][3] By binding to the H3K27me3-binding pocket of EED, MAK683 allosterically inhibits PRC2 activity, leading to a global reduction in H3K27me3 levels and subsequent de-repression of target genes.[1][4][5][6] This application note provides a detailed protocol for utilizing Western blot to monitor changes in H3K27me3 levels in cultured cells following treatment with MAK683.
Signaling Pathway and Mechanism of Action
MAK683 disrupts the PRC2 complex's ability to maintain and spread the H3K27me3 repressive mark. The PRC2 complex, consisting of core components EZH2, SUZ12, and EED, is responsible for the trimethylation of Histone H3 at lysine 27. EED's interaction with existing H3K27me3 is crucial for the allosteric activation and chromatin retention of the PRC2 complex, creating a positive feedback loop that propagates the repressive chromatin state. MAK683 competitively binds to the H3K27me3 binding pocket on EED, preventing this interaction.[1][3] This leads to the inhibition of PRC2's methyltransferase activity, a subsequent decrease in global H3K27me3 levels, and the reactivation of tumor suppressor genes.[2]
Experimental Protocol: Western Blot for H3K27me3
This protocol outlines the steps for treating cultured cells with MAK683 and subsequently detecting changes in H3K27me3 levels via Western blotting.
Materials and Reagents
-
Cell Culture: Cancer cell line of interest (e.g., lymphoma, sarcoma cell lines known to be sensitive to PRC2 inhibition)
-
MAK683: (Provide source and catalog number if available)
-
DMSO: (Vehicle control)
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Reagents for Histone Extraction and Western Blotting:
-
RIPA buffer or similar lysis buffer[9]
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-20% Tris-Glycine) or reagents for hand-casting high percentage gels (15%) suitable for resolving low molecular weight proteins like histones.[10][11]
-
PVDF or nitrocellulose membranes (0.2 µm pore size is recommended for histones)[11]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent HRP substrate
-
Imaging system (e.g., chemiluminescence imager)
-
Experimental Workflow
Detailed Methodology
1. Cell Culture and MAK683 Treatment: a. Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with varying concentrations of MAK683 (e.g., 1 nM to 1 µM) or a single effective dose for different time points (e.g., 24, 48, 72 hours).[12] A DMSO-treated control group should be included. d. The optimal concentration and duration of treatment may vary depending on the cell line and should be determined empirically.
2. Histone Extraction: a. Harvest cells by scraping or trypsinization. b. For whole-cell lysates, wash cells with ice-cold PBS and lyse directly in RIPA buffer supplemented with protease and phosphatase inhibitors.[9] c. For more specific histone analysis, acid extraction of histones from isolated nuclei can be performed.[13][14] However, for routine Western blotting, whole-cell lysates are often sufficient.[14] d. Sonicate the lysates to shear DNA and reduce viscosity.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates to a final concentration of 1x. c. Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE: a. Load equal amounts of protein (e.g., 10-20 µg of total protein) per lane of a high-percentage polyacrylamide gel.[15] b. Include a pre-stained protein ladder to monitor protein migration. c. Run the gel at a constant voltage until the dye front reaches the bottom.
6. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended).[11] b. Confirm successful transfer by staining the membrane with Ponceau S.
7. Blocking and Antibody Incubation: a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer as recommended by the manufacturer, typically 1:1000 to 1:2000) overnight at 4°C with gentle agitation.[16][17] c. Wash the membrane three times for 5-10 minutes each with TBST.[11] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Following the H3K27me3 detection, the same membrane can be stripped and re-probed for total Histone H3 as a loading control, or a parallel gel can be run for this purpose.
8. Detection and Analysis: a. Wash the membrane three times for 10 minutes each with TBST. b. Apply the chemiluminescent HRP substrate according to the manufacturer's protocol. c. Capture the signal using a chemiluminescence imaging system. d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.
Data Presentation and Expected Results
Treatment with MAK683 is expected to cause a dose- and time-dependent decrease in the global levels of H3K27me3.[12][18] The quantitative data from the Western blot analysis can be summarized in a table for clear comparison.
| Treatment Group | Concentration (nM) | Time (hours) | Normalized H3K27me3 Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 0 | 72 | 1.00 | 1.00 |
| MAK683 | 10 | 72 | Value | Value |
| MAK683 | 100 | 72 | Value | Value |
| MAK683 | 1000 | 72 | Value | Value |
| MAK683 | 100 | 24 | Value | Value |
| MAK683 | 100 | 48 | Value | Value |
| MAK683 | 100 | 72 | Value | Value |
Note: The values in the table are placeholders and should be replaced with experimental data. A significant reduction in the normalized H3K27me3 intensity and fold change is anticipated with increasing concentrations and duration of MAK683 treatment.
Troubleshooting
-
No or Weak Signal:
-
Confirm successful protein transfer with Ponceau S staining.
-
Ensure the primary and secondary antibodies are active and used at the correct dilutions.
-
Optimize the amount of protein loaded.
-
-
High Background:
-
Increase the duration and number of wash steps.[15]
-
Ensure the blocking step is sufficient.
-
Consider using 5% BSA instead of milk for blocking, as milk can sometimes interfere with phospho-specific or other modification-specific antibodies.
-
-
Non-specific Bands:
-
Use a highly specific monoclonal antibody for H3K27me3.[7]
-
Optimize antibody dilutions.
-
Ensure the purity of the histone extract if using methods other than whole-cell lysates.
-
By following this detailed protocol, researchers can effectively monitor the pharmacodynamic effects of MAK683 on H3K27me3 levels, providing valuable insights into its mechanism of action and efficacy in preclinical models.
References
- 1. Facebook [cancer.gov]
- 2. MAK-683 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. MAK683 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. H3k27me3 Antibody (Lys27) (C36B11) Rabbit MAb | Cell Signaling Technology [cellsignal.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Pharmacological inhibition of EZH2 as a promising differentiation therapy in embryonal RMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 12. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chayon.co.kr [chayon.co.kr]
- 14. Histone Modification [labome.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. Anti-Histone H3K27me3 Antibody (A51488) | Antibodies.com [antibodies.com]
- 17. abbexa.com [abbexa.com]
- 18. Pharmacokinetic and pharmacodynamic activity evaluation of MAK683, a selective oral embryonic ectoderm development (EED) inhibitor, in adults with advanced malignancies in a first-in-human study. - ASCO [asco.org]
Application Note: Determining MAK683 Sensitivity in Cancer Cell Lines Using Cell Viability Assays
Introduction
MAK683 is a first-in-class, potent, and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] It specifically targets the Embryonic Ectoderm Development (EED) subunit.[3][4] The PRC2 complex, which also includes the catalytic subunit EZH2 and the structural component SUZ12, plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3).[3][5] This modification leads to the silencing of target genes, including tumor suppressors.[6][7] In many cancers, the PRC2 pathway is dysregulated, contributing to uncontrolled cell proliferation.[5][8]
MAK683 disrupts the PRC2 complex by binding to the H3K27me3-binding pocket of EED. This prevents the allosteric activation of the EZH2 methyltransferase activity, leading to a global decrease in H3K27me3 levels.[3][4] The subsequent reactivation of silenced tumor suppressor genes results in decreased proliferation of PRC2-dependent cancer cells.[4] Assessing the sensitivity of various cancer cell lines to MAK683 is a crucial step in preclinical research and drug development. Cell viability assays are fundamental tools for this purpose, providing quantitative data on how the drug affects cell survival and growth.[9][10]
This document provides an overview of common cell viability assays and detailed protocols for their application in determining the half-maximal inhibitory concentration (IC50) of MAK683 in cancer cell lines.
Mechanism of Action of MAK683
The diagram below illustrates the signaling pathway inhibited by MAK683.
Comparison of Common Cell Viability Assays
Several assays can be used to measure cell viability, each with distinct principles, advantages, and limitations. The choice of assay depends on the specific research question, cell type, and available equipment.
| Assay | Principle | Detection | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial dehydrogenases in living cells.[11] | Colorimetric (Absorbance at ~570 nm) | Cost-effective, well-established.[9] | Requires a solvent solubilization step; formazan crystals can be difficult to dissolve; less sensitive than luminescent assays. |
| MTS/XTT Assays | Similar to MTT, but the reduced formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step. | Colorimetric (Absorbance at ~490 nm / ~450 nm) | Fewer steps than MTT; homogeneous format. | Less sensitive than luminescent assays; can be affected by culture medium components. |
| Resazurin (AlamarBlue®) Assay | Reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells.[9] | Fluorometric (Ex/Em ~560/590 nm) or Colorimetric | Highly sensitive, non-toxic to cells (allowing for kinetic studies), homogeneous format.[9] | Can be sensitive to environmental factors like light and pH. |
| CellTiter-Glo® Assay | Quantifies ATP, indicating the presence of metabolically active cells.[12][13] The reagent lyses cells and generates a luminescent signal proportional to the ATP concentration.[12] | Luminescent | Very high sensitivity, fast "add-mix-measure" protocol, suitable for high-throughput screening (HTS).[12][14] | More expensive than colorimetric assays; signal can decay over time. |
Experimental Workflow
The general workflow for assessing MAK683 sensitivity involves seeding cells, treating them with a range of drug concentrations, incubating for a set period, and measuring viability with a chosen assay.
Experimental Protocols
Below are detailed protocols for the MTT and CellTiter-Glo® assays, which are commonly used for drug sensitivity screening.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format. Optimization of cell number and incubation times is recommended for each cell line.[15]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
MAK683 stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS), filter-sterilized
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring viability is >90%. b. Dilute cells to the optimal seeding density (e.g., 1,000–100,000 cells/well) in 100 µL of complete culture medium per well. Seeding density should be determined empirically to ensure cells are in a logarithmic growth phase at the end of the experiment.[16] c. Include control wells with medium only for background measurement. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[16]
-
Drug Treatment: a. Prepare serial dilutions of MAK683 in culture medium. A common starting point is a 10-point, 3-fold dilution series. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the different MAK683 concentrations. Alternatively, add a small volume (e.g., 10-20 µL) of concentrated drug solution to the existing medium. c. Include vehicle control wells (e.g., DMSO at the same final concentration as the highest MAK683 dose, typically <0.1%). d. Incubate the plate for 72 hours (or other desired time point) at 37°C in a 5% CO₂ incubator.
-
MTT Addition and Incubation: a. After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11] b. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. A purple precipitate should be visible under a microscope.
-
Formazan Solubilization: a. Add 100 µL of the solubilization solution to each well.[11] b. Mix thoroughly with a multichannel pipette or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: a. Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard).[11] A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the Promega CellTiter-Glo® assay, which is ideal for HTS.[12][14] It is written for a 96-well plate format but can be adapted for 384-well plates.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
MAK683 stock solution (e.g., 10 mM in DMSO)
-
White, opaque-walled 96-well plates (for luminescence assays)
-
CellTiter-Glo® Reagent (Promega Cat. No. G7570, G7571, G7572, or G7573)
-
Multichannel pipette
-
Orbital shaker
-
Luminometer
Procedure:
-
Reagent Preparation: a. Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.[17] b. Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.[17] c. Transfer the entire volume of buffer into the substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[17]
-
Cell Seeding: a. Follow Step 1 from the MTT protocol, using opaque-walled plates suitable for luminescence. Seed 100 µL of cell suspension per well.
-
Drug Treatment: a. Follow Step 2 from the MTT protocol to treat cells with a dilution series of MAK683.
-
Assay Execution: a. After the 72-hour drug incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14] c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[17] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][17]
-
Data Acquisition: a. Record the luminescence using a plate-reading luminometer.
Data Analysis
-
Background Subtraction: Subtract the average absorbance/luminescence value from the "medium only" control wells from all other values.
-
Normalization: Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells:
-
% Viability = (Signal_treated / Signal_vehicle_control) * 100
-
-
IC50 Calculation: Plot the % Viability against the log-transformed concentration of MAK683. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and calculate the IC50 value, which is the concentration of MAK683 that inhibits cell viability by 50%.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies. - OAK Open Access Archive [oak.novartis.com]
- 3. Facebook [cancer.gov]
- 4. MAK683 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. mdpi.com [mdpi.com]
- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. MAK-683 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. ch.promega.com [ch.promega.com]
- 15. scilit.com [scilit.com]
- 16. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 17. OUH - Protocols [ous-research.no]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of MAK683 in Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAK683 is a first-in-class, orally bioavailable, and selective allosteric inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] The PRC2 complex plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[4][5] Dysregulation of PRC2 activity is implicated in the pathogenesis of various malignancies, making it an attractive therapeutic target.[4][5] MAK683 disrupts the PRC2 complex, leading to a reduction in H3K27me3 levels and subsequent modulation of gene expression, thereby inhibiting the proliferation of cancer cells dependent on PRC2 activity.[1][2][3]
These application notes provide a comprehensive overview of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of MAK683, based on findings from the first-in-human clinical trial NCT02900651.[4][5] Detailed protocols for key in vivo experimental procedures are also presented to guide researchers in the preclinical and clinical evaluation of MAK683 and other EED inhibitors.
Mechanism of Action of MAK683
MAK683 exerts its anti-cancer effects by allosterically inhibiting the PRC2 complex. The core components of the PRC2 complex include EZH2 (the catalytic subunit), SUZ12, and EED.[6] EED contains a binding pocket that recognizes H3K27me3, an interaction that is crucial for the allosteric activation and maintenance of PRC2's methyltransferase activity.[3][6]
MAK683 binds to this H3K27me3-binding pocket on EED, inducing a conformational change that prevents the interaction between EED and EZH2.[1][2][3] This disruption of the EED-EZH2 interaction abrogates the catalytic activity of the PRC2 complex, leading to a global reduction in H3K27me3 levels.[1][2][3] The subsequent reactivation of PRC2-target genes, including tumor suppressor genes, results in anti-proliferative effects in cancer cells.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. MAK683 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 6. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Designing Novel EED Degraders: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the design, synthesis, and evaluation of Embryonic Ectoderm Development (EED) protein degraders. These degraders are constructed using the EED inhibitor MAK683, functionalized with a linker (MAK683-CH2CH2COOH), and a von Hippel-Lindau (VHL) E3 ligase ligand.
Introduction
The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator, and its core component, EED, is essential for its function.[1] Dysregulation of PRC2 activity is implicated in various cancers, making it a compelling therapeutic target.[2][3] Targeted protein degradation, utilizing Proteolysis-Targeting Chimeras (PROTACs), has emerged as a powerful strategy to eliminate pathogenic proteins.[4][5] This document outlines the rationale and methodology for developing EED-targeted PROTACs by conjugating the EED binder MAK683 with a VHL E3 ligase ligand.
MAK683 is a potent and selective allosteric inhibitor of EED.[6][7] By binding to EED, it disrupts the EED-EZH2 protein-protein interaction, which is critical for PRC2's histone methyltransferase activity.[6][7] The VHL protein is a component of the CRL2^VHL^ E3 ubiquitin ligase complex and is frequently recruited by PROTACs to induce the degradation of target proteins.[8][9] The designed PROTAC will simultaneously bind to EED via the MAK683 moiety and to VHL, bringing the E3 ligase in close proximity to EED, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5]
Signaling Pathway and Degrader Mechanism of Action
The PRC2 complex, consisting of core subunits EZH2, SUZ12, and EED, is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[3] EED's interaction with H3K27me3 allosterically activates the methyltransferase activity of EZH2, propagating the repressive signal.[7] The designed EED degrader hijacks the ubiquitin-proteasome system to induce the degradation of EED, thereby dismantling the PRC2 complex and inhibiting its function.
Experimental Protocols
Synthesis of EED Degrader
The synthesis of the EED degrader involves the coupling of this compound with a suitable VHL ligand containing a reactive amine group. A common VHL ligand for this purpose is a derivative of VH032.[4] The following is a general protocol for the amide bond formation.
Materials:
-
This compound
-
Amine-functionalized VHL ligand (e.g., VH032-amine)
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, Et3N)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for chromatography, HPLC system)
Procedure:
-
Dissolve this compound (1 eq) in anhydrous DMF.
-
Add the coupling agent (1.1 eq) and the base (2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized VHL ligand (1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final EED degrader.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be used to determine the binding affinity of the degrader to EED.[4]
Materials:
-
Recombinant GST-tagged EED protein
-
Europium-labeled anti-GST antibody
-
Biotinylated H3K27me3 peptide
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the EED degrader in assay buffer.
-
In a 384-well plate, add the EED degrader dilutions, GST-EED, and the Eu-anti-GST antibody. Incubate for 30 minutes.
-
Add the biotinylated H3K27me3 peptide and SA-APC mixture. Incubate for 60 minutes in the dark.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against the degrader concentration to determine the IC50 value.
Western blotting is a standard method to quantify the reduction in cellular EED protein levels following treatment with the degrader.[4][10]
Materials:
-
Cancer cell line expressing EED (e.g., HeLa, DB, or Pfeiffer)[4]
-
Cell culture medium and supplements
-
EED degrader and DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-EED, anti-EZH2, anti-SUZ12, anti-H3K27me3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the EED degrader or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is used to assess the anti-proliferative effects of the EED degrader.[11]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
EED degrader and DMSO
-
96-well opaque-walled plates
-
CellTiter-Glo® reagent
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of the EED degrader or DMSO.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent.
-
Shake the plate for 2 minutes and then incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the cell viability against the degrader concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: Biochemical and Cellular Activity of EED Degrader
| Compound | EED Binding IC50 (nM) [TR-FRET] | EED DC50 (nM) [Western Blot, 24h] | EED Dmax (%) [Western Blot, 24h] | Cell Line | GI50 (nM) [72h] |
| EED Degrader-1 | e.g., 15 | e.g., 50 | e.g., >90 | e.g., DB | e.g., 35 |
| MAK683 | e.g., 5 | No degradation | No degradation | e.g., DB | e.g., 150 |
| Negative Control | >10,000 | No degradation | No degradation | e.g., DB | >10,000 |
Table 2: Degradation Profile of PRC2 Components
| Compound (at 100 nM, 24h) | % EED Degradation | % EZH2 Degradation | % SUZ12 Degradation | % H3K27me3 Reduction |
| EED Degrader-1 | e.g., ~85 | e.g., ~80 | e.g., ~75 | e.g., ~90 |
| MAK683 | No degradation | No degradation | No degradation | e.g., ~70 |
| Negative Control | No degradation | No degradation | No degradation | No degradation |
These tables provide a concise summary of the degrader's potency in binding to its target, its efficacy and efficiency in inducing degradation, and its ultimate effect on cancer cell proliferation. The inclusion of control compounds like the parent inhibitor (MAK683) and a negative control (e.g., a structurally similar but inactive molecule) is crucial for validating the degrader's mechanism of action.
References
- 1. EED PROTAC [openinnovation.astrazeneca.com]
- 2. MAK-683 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Recent strategies targeting Embryonic Ectoderm Development (EED) for cancer therapy: Allosteric inhibitors, PPI inhibitors, and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Facebook [cancer.gov]
- 7. MAK683 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing MAK683 Solubility for In Vivo Research
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and frequently asked questions regarding the solubility of MAK683 for in vivo studies.
Troubleshooting Guide
This section addresses common issues encountered when preparing MAK683 for experimental use.
Question: My MAK683 is not dissolving properly in aqueous solutions. What should I do?
Answer: MAK683 is known to be poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS)[1]. Direct dissolution in these vehicles is not recommended for achieving the concentrations typically required for in vivo studies. It is also reported to be insoluble in ethanol[1]. The primary solvent for initial solubilization is Dimethyl Sulfoxide (DMSO)[1][2].
Question: I've dissolved MAK683 in DMSO, but it precipitates when I dilute it with my aqueous vehicle for dosing. How can I prevent this?
Answer: Precipitation upon dilution of a DMSO stock solution is a common challenge with hydrophobic compounds. To maintain solubility and create a stable formulation suitable for in vivo administration, a multi-component vehicle system is necessary. This typically involves the use of co-solvents and surfactants. For MAK683, two effective formulations have been reported that address this issue. These formulations are designed to create either a clear solution or a stable suspension.
Question: I am observing a suspension rather than a clear solution with one of the recommended formulations. Is this acceptable for in vivo use?
Answer: Yes, a homogenous suspension can be suitable for oral and intraperitoneal administration, provided it is well-mixed and the particle size is consistent to ensure uniform dosing. One of the recommended formulations for MAK683 results in a suspended solution[2]. It is crucial to ensure the suspension is homogenous at the time of administration. Using sonication can aid in achieving a uniform suspension[2].
Question: Are there general strategies I can employ if I need to develop a custom formulation for MAK683?
Answer: Yes, several general strategies can be applied to enhance the solubility of poorly water-soluble drugs like MAK683:
-
Co-solvents: Utilizing water-miscible organic solvents can increase the solubility of hydrophobic compounds.
-
Surfactants: These agents can help to form micelles, which can encapsulate the drug and improve its solubility in aqueous environments.
-
Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Solid Dispersions: This involves dispersing the drug in a solid hydrophilic matrix at the molecular level, which can improve dissolution and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of MAK683?
A1: The recommended solvent for preparing a stock solution of MAK683 is Dimethyl Sulfoxide (DMSO)[1][2]. It is advisable to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can affect solubility[1].
Q2: What are the proven formulations for administering MAK683 in vivo?
A2: Two specific formulations have been detailed for the in vivo administration of MAK683:
-
A formulation that results in a suspended solution with a solubility of 2.17 mg/mL, suitable for oral and intraperitoneal injection[2].
-
A formulation that results in a clear solution with a solubility of ≥ 2.17 mg/mL[2].
The components of these formulations are provided in the "Data Presentation" and "Experimental Protocols" sections below.
Q3: What is the mechanism of action of MAK683?
A3: MAK683 is an allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). It selectively binds to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex. This binding event disrupts the interaction between EED and the catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2), leading to the inhibition of PRC2's histone methyltransferase activity.
Data Presentation
The following tables summarize the solubility of MAK683 in various solvents and provide the compositions of recommended in vivo formulations.
Table 1: Solubility of MAK683 in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | 12.5 mg/mL[1] to 40 mg/mL[2] | Use of fresh, anhydrous DMSO is recommended as it is hygroscopic. Sonication may be required[2]. |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Table 2: Recommended Formulations for In Vivo Studies
| Formulation | Vehicle Composition | Achieved Solubility | Appearance | Recommended Administration Route |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.17 mg/mL | Suspended Solution | Oral, Intraperitoneal[2] |
| Formulation 2 | 10% DMSO, 90% Corn Oil | ≥ 2.17 mg/mL | Clear Solution | [2] |
Experimental Protocols
Below are the detailed methodologies for preparing the recommended in vivo formulations for MAK683.
Protocol 1: Preparation of MAK683 Suspended Solution
This protocol yields a suspended solution with a MAK683 concentration of 2.17 mg/mL[2].
Materials:
-
MAK683 powder
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline solution
Procedure (for 1 mL of final formulation):
-
Prepare a 21.7 mg/mL stock solution of MAK683 in DMSO.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 21.7 mg/mL MAK683 DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final mixture thoroughly. If precipitation occurs, sonicate the solution to achieve a homogenous suspension[2].
Protocol 2: Preparation of MAK683 Clear Solution
This protocol yields a clear solution with a MAK683 concentration of ≥ 2.17 mg/mL[2].
Materials:
-
MAK683 powder
-
DMSO (anhydrous)
-
Corn Oil
Procedure (for 1 mL of final formulation):
-
Prepare a 21.7 mg/mL stock solution of MAK683 in DMSO.
-
In a sterile microcentrifuge tube, add 900 µL of corn oil.
-
To the corn oil, add 100 µL of the 21.7 mg/mL MAK683 DMSO stock solution.
-
Mix thoroughly until a clear solution is obtained.
Mandatory Visualization
PRC2 Signaling Pathway and MAK683 Inhibition
The following diagram illustrates the core components of the Polycomb Repressive Complex 2 (PRC2) and the mechanism of action of MAK683.
Caption: Mechanism of MAK683 action on the PRC2 complex.
Experimental Workflow for MAK683 Formulation (Suspension)
This diagram outlines the step-by-step process for preparing the suspended formulation of MAK683.
Caption: Workflow for preparing MAK683 suspended formulation.
References
Common off-target effects of MAK683 in cellular models.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals using MAK683 in cellular models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MAK683?
MAK683 is a first-in-class, highly selective, and allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] It specifically targets the Embryonic Ectoderm Development (EED) subunit.[2][3] By binding to the H3K27me3-binding pocket of EED, MAK683 induces a conformational change that prevents the interaction between EED and the catalytic subunit, EZH2.[3] This disruption of the EED-EZH2 interaction ultimately leads to the inhibition of PRC2's histone methyltransferase activity, a reduction in H3K27 trimethylation, and the reactivation of silenced tumor suppressor genes.[3]
Q2: Is MAK683 considered a selective inhibitor? What are its known off-target effects?
MAK683 was developed as a potent and selective EED inhibitor.[2] The scientific literature emphasizes its high selectivity for the EED subunit of the PRC2 complex. One study noted that in HeLa cells, only the methylation and acetylation of H3K27 were altered upon treatment. While comprehensive off-target screening data in cellular models is not extensively published, the focus of development has been on its specific on-target activity.[2] Most of the observed "undesired" effects in biological systems are likely due to the on-target inhibition of PRC2, which plays a critical role in the normal function of various cell types.
Q3: What is the difference between an "on-target" and "off-target" effect?
It's crucial to distinguish between these two types of effects when interpreting experimental results:
-
On-target effects are consequences of the drug binding to its intended target. These can be the desired therapeutic effect or an "on-target toxicity," which is an adverse effect in normal tissues due to the modulation of the intended target.[4][5][6] For MAK683, cytotoxicity in highly PRC2-dependent normal cells (like hematopoietic progenitors) would be an on-target effect.
-
Off-target effects result from the drug binding to unintended molecular targets.[4][5][7] These effects are unrelated to the inhibition of EED and are generally minimal for highly selective compounds like MAK683.
Troubleshooting Guide
Problem 1: I'm observing high levels of cytotoxicity in my cell line, even at low concentrations of MAK683. Is this an off-target effect?
Possible Cause: This is more likely an on-target effect related to your specific cellular model. The PRC2 complex is essential for the proliferation and survival of certain cell types, including various cancer cells and normal progenitor cells (e.g., hematopoietic stem cells).[8][9] If your cell line is highly dependent on PRC2 activity for survival, inhibiting EED with MAK683 will lead to potent, on-target cytotoxicity.
Troubleshooting Steps:
-
Verify On-Target Activity: Confirm that MAK683 is inhibiting PRC2 in your cells. Use Western blotting to check for a dose-dependent reduction in global H3K27me3 levels. A corresponding decrease in this mark with increasing cytotoxicity confirms an on-target effect.
-
Review Cell Line Dependency: Research whether your specific cell line has known dependencies on the PRC2 pathway. For example, lymphomas with EZH2 gain-of-function mutations are particularly sensitive.[10]
-
Perform a Dose-Response Experiment: Conduct a cell viability assay with a broad range of MAK683 concentrations to determine the precise GI50 (concentration for 50% growth inhibition) for your cell line. This will help you select appropriate concentrations for future experiments.
-
Consider the Cell Type: Be aware that non-cancerous cells, particularly those with high proliferative capacity like hematopoietic progenitors, can be sensitive to PRC2 inhibition.[8][9]
Problem 2: My Western blot is not showing a significant decrease in H3K27me3 levels after MAK683 treatment.
Possible Cause 1: Insufficient Incubation Time or Dose. The reduction of H3K27me3 is a downstream event that can take time to become apparent, as it often requires cell division to dilute the existing histone mark. Possible Cause 2: Experimental Protocol Issues. Problems with antibody quality, histone extraction, or protein transfer can lead to unreliable results.
Troubleshooting Steps:
-
Optimize Treatment Conditions:
-
Time Course: Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for observing H3K27me3 reduction in your cell line.
-
Dose Escalation: Ensure you are using a sufficient concentration of MAK683. Use a dose range that brackets the expected IC50 or GI50 for PRC2 inhibition (see tables below).
-
-
Validate Western Blot Protocol:
-
Antibody Validation: Use a well-validated anti-H3K27me3 antibody. Check the manufacturer's data and relevant publications.
-
Loading Control: Use a total histone H3 antibody as a loading control, not a cytoplasmic protein like GAPDH, as you are analyzing histone modifications.
-
Positive/Negative Controls: Include untreated cells (negative control) and, if possible, cells treated with another known PRC2 inhibitor (positive control).
-
Quantitative Data Summary
The following tables summarize key quantitative data for MAK683 from published studies.
Table 1: In Vitro Potency of MAK683
| Assay Type | Target/Cell Line | Result (IC50 / GI50) | Reference |
|---|---|---|---|
| EED AlphaScreen Binding | EED | 59 nM | [5] |
| LC-MS Assay | EED | 89 nM | [5] |
| ELISA Assay | EED | 26 nM | [5] |
| Cellular H3K27me3 | HeLa Cells | 1.014 nM | [11] |
| Anti-proliferation | KARPAS-422 Lymphoma Cells (14-day) | 30 nM | [5] |
| Anti-proliferation | WSU-DLCL2 Lymphoma Cells | 1.153 nM |[11] |
Table 2: Common Drug-Related Adverse Events (Grade 3/4) from Human Clinical Trials (NCT02900651) Note: These clinical findings may suggest potential on-target toxicities to consider in sensitive primary cell or in vivo models.
| Adverse Event | Frequency in Patients | Reference |
|---|---|---|
| Neutropenia | Reported as a common Grade 3/4 AE | [1] |
| Thrombocytopenia | Reported as a common Grade 3/4 AE | [1] |
| Anemia | Reported as a common Grade 3/4 AE |[1] |
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 Reduction
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of MAK683 (e.g., 0, 1, 10, 100, 1000 nM) for 72-96 hours.
-
Histone Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4 overnight at 4°C.
-
Precipitate histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
-
SDS-PAGE and Transfer:
-
Quantify protein concentration (e.g., using a BCA assay).
-
Separate 10-15 µg of histone extract on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody for H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.[12]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.[12]
-
Protocol 2: Cell Proliferation / Viability Assay (MTT-based)
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for your cell line (to ensure they remain in the exponential growth phase for the duration of the assay). Allow cells to attach overnight.
-
Compound Addition: Add MAK683 in a dilution series to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours to 14 days, depending on the cell line's doubling time and drug mechanism).
-
MTT Reagent Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13][14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Normalize the data to the vehicle-treated controls and plot a dose-response curve to calculate the GI50 value.
Visualizations
Caption: On-target mechanism of MAK683 action on the PRC2 complex.
Caption: Workflow for troubleshooting unexpected cytotoxicity with MAK683.
Caption: Logical relationship between on-target and off-target effects.
References
- 1. A first-in-human phase 1/2 dose-escalation study of MAK683 (EED inhibitor) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Restricted Hematopoietic Progenitors and Erythropoiesis Require SCF from Leptin Receptor+ Niche Cells in the Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hematopoietic stem cells undergo a lymphoid to myeloid switch in early stages of emergency granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. researchgate.net [researchgate.net]
- 13. 细胞活力和增殖测定 [sigmaaldrich.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing MAK683 Treatment for Maximal H3K27me3 Reduction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MAK683 to achieve maximal reduction of H3K27me3. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, complete with detailed experimental protocols, quantitative data summaries, and pathway diagrams.
Frequently Asked Questions (FAQs)
Q1: What is MAK683 and how does it reduce H3K27me3 levels?
A1: MAK683 is a potent and selective, orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] It functions as an allosteric inhibitor by binding to the Embryonic Ectoderm Development (EED) subunit of PRC2.[1][3] This binding event prevents the interaction of EED with tri-methylated lysine 27 on histone H3 (H3K27me3), which is a crucial step for the stimulatory activity of PRC2. By disrupting this positive feedback loop, MAK683 effectively inhibits the histone methyltransferase activity of the EZH2 subunit of PRC2, leading to a global decrease in H3K27me3 levels.[1]
Q2: What is the recommended concentration range for MAK683 treatment in cell culture?
A2: The optimal concentration of MAK683 is cell-line dependent. However, a good starting point for in vitro experiments is a concentration range of 1 nM to 1 µM. For example, in HeLa cells, the IC50 for H3K27me3 reduction was determined to be 1.014 nM after 72 hours of treatment. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How long should I treat my cells with MAK683 to see a significant reduction in H3K27me3?
A3: The reduction of H3K27me3 is a time-dependent process. While initial effects can be observed within hours, maximal reduction often requires several days of continuous treatment. This is due to the stability of the H3K27me3 mark and its passive dilution through cell division. A time-course experiment is highly recommended. Based on available data, a treatment duration of 72 hours to 8 days is a reasonable timeframe to expect significant H3K27me3 reduction in proliferating cells. In clinical settings, pharmacodynamic activity, as measured by changes in H3K27me3, has been evaluated on days 1, 8, and 15 of treatment cycles.[2]
Q4: How can I assess the reduction of H3K27me3 levels after MAK683 treatment?
A4: The most common method to assess H3K27me3 levels is by Western blotting of histone extracts. This allows for a semi-quantitative to quantitative analysis of the global H3K27me3 levels. It is crucial to use an antibody specific for H3K27me3 and to normalize the signal to a loading control, such as total Histone H3. Other methods like flow cytometry and ELISA can also be employed for quantitative analysis.
Troubleshooting Guide
Q1: I am not observing a significant reduction in H3K27me3 levels after MAK683 treatment. What could be the issue?
A1: Several factors could contribute to a lack of H3K27me3 reduction. Consider the following troubleshooting steps:
-
Suboptimal Concentration: The concentration of MAK683 may be too low for your specific cell line. Perform a dose-response experiment (e.g., 1 nM, 10 nM, 100 nM, 1 µM) to identify the optimal concentration.
-
Insufficient Treatment Duration: As H3K27me3 is a stable histone mark, its reduction is often slow and dependent on cell proliferation. Extend the treatment duration (e.g., 48, 72, 96 hours, or even longer) and perform a time-course experiment.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to MAK683 due to differences in PRC2 complex composition, expression levels of PRC2 subunits, or the activity of H3K27 demethylases.[4]
-
Improper Drug Handling: Ensure that the MAK683 stock solution is properly stored and that the final concentration in your experiment is accurate.
-
Western Blotting Issues: Problems with your Western blot protocol can lead to inaccurate results. Refer to the detailed Western blot protocol and troubleshooting guide below.
Q2: My cells are showing high levels of toxicity after MAK683 treatment. What should I do?
A2: While MAK683 is generally selective, high concentrations or prolonged treatment can lead to cytotoxicity in some cell lines.
-
Perform a Cell Viability Assay: Use assays like MTT, MTS, or resazurin to determine the cytotoxic concentration of MAK683 in your cell line.
-
Lower the Concentration: If the concentration you are using is highly toxic, try reducing it while extending the treatment duration to achieve H3K27me3 reduction.
-
Consider Off-Target Effects: Although EED inhibitors are designed to be specific, off-target effects can occur at high concentrations. If toxicity persists even at concentrations that are effective for H3K27me3 reduction, it may be an inherent characteristic of the cell line's response.
Q3: I am seeing inconsistent results between experiments. How can I improve reproducibility?
A3: Inconsistent results can be frustrating. To improve reproducibility:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth media.
-
Prepare Fresh Drug Dilutions: Prepare fresh dilutions of MAK683 from a validated stock solution for each experiment.
-
Consistent Incubation Times: Adhere strictly to the planned treatment durations.
-
Standardize Sample Preparation: Use a consistent protocol for histone extraction and protein quantification.
-
Optimize Western Blotting: Ensure consistent loading amounts and use a reliable loading control.
Data Presentation
Table 1: Dose-Response of H3K27me3 Reduction by EZH2 Inhibitors in HeLa Cells (72h Treatment)
| Inhibitor | IC50 (nM) for H3K27me3 Reduction |
| MAK683 | 1.014 |
| EED226 | 209.9 |
| EPZ6438 | 22.47 |
Data adapted from a study on PRC2 inhibitors in HeLa cells.
Table 2: Time-Course of H3K27me3 Reduction with an EZH2 Inhibitor (3 µM) in MDA-MB-231 Cells
| Treatment Duration | H3K27me3 Reduction (%) |
| 6 hours | ~25% |
| 2 days | ~75% |
| 3 days | ~92% |
Data adapted from a study on a small-molecule EZH2 inhibitor.
Experimental Protocols
Protocol: Western Blotting for H3K27me3
-
Cell Lysis and Histone Extraction:
-
Treat cells with the desired concentration of MAK683 for the intended duration.
-
Harvest cells and wash with ice-cold PBS.
-
Perform histone extraction using an acid extraction method or a commercial kit. A common method involves lysing cells in a hypotonic buffer, isolating nuclei, and then extracting histones with 0.2 N HCl or 0.4 N H2SO4.
-
Neutralize the acid extract and determine the protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 10-20 µg of histone extract per lane on a 15% or 4-20% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
-
Quantification:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.
-
Mandatory Visualizations
Signaling Pathway of PRC2 and MAK683 Action
Caption: PRC2 signaling pathway and the mechanism of action of MAK683.
Experimental Workflow for Optimizing MAK683 Treatment
Caption: Experimental workflow for optimizing MAK683 treatment duration.
References
- 1. Facebook [cancer.gov]
- 2. Pharmacokinetic and pharmacodynamic activity evaluation of MAK683, a selective oral embryonic ectoderm development (EED) inhibitor, in adults with advanced malignancies in a first-in-human study. - ASCO [asco.org]
- 3. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 4. How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon? [genedata.com]
Technical Support Center: MAK683 Animal Model Toxicity Minimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing toxicity associated with the EED inhibitor, MAK683, in animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MAK683?
A1: MAK683 is a selective, allosteric inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2] By binding to EED, MAK683 disrupts its interaction with the catalytic subunit EZH2.[1][2] This prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that silences gene expression. The resulting alteration in the epigenetic landscape leads to the reactivation of tumor suppressor genes and subsequent anti-tumor effects in PRC2-dependent cancers.[1][3]
Q2: What are the known toxicities of MAK683 from clinical studies in humans?
A2: Clinical trials of MAK683 in patients with advanced malignancies have identified hematological toxicities as the primary dose-limiting side effects.[4][5] These include:
-
Thrombocytopenia: A significant decrease in platelet count.
-
Neutropenia: A reduction in the number of neutrophils, a type of white blood cell crucial for fighting infection.
-
Febrile neutropenia: Neutropenia accompanied by fever, indicating a potential infection.
-
Anemia: A decrease in red blood cell count.
These findings suggest that the hematopoietic system is a key target of MAK683 toxicity. Therefore, close monitoring of blood parameters is crucial in animal studies.
Q3: Has the toxicity of MAK683 been characterized in animal models?
A3: While detailed public-facing toxicology reports for MAK683 in animal models are limited, some information can be inferred. MAK683 was developed from a parent compound, EED226, through a structural modification (removal of a furan ring) aimed at reducing toxicity.[6] A 2-week dose-range-finding toxicology study in rats was conducted for EED226, suggesting that this class of compounds has undergone preclinical safety assessment. In some mouse xenograft models, MAK683 has been reported to be well-tolerated at efficacious doses, showing significant tumor growth inhibition without causing body weight loss.[6] However, researchers should anticipate that the hematological toxicities observed in humans may also manifest in animal models.
Troubleshooting Guide
Issue 1: Observed decrease in platelet and/or neutrophil counts in treated animals.
-
Plausible Cause: This is the most anticipated on-target toxicity of MAK683, reflecting the clinical safety profile. The PRC2 complex plays a role in hematopoietic stem and progenitor cell function, and its inhibition can lead to myelosuppression.
-
Troubleshooting Steps:
-
Confirm the finding: Repeat complete blood counts (CBCs) on affected and control animals to verify the cytopenia.
-
Dose-response assessment: If not already part of the study design, consider a dose-de-escalation cohort to determine a dose that maintains efficacy while minimizing hematological toxicity.
-
Monitor for clinical signs: Observe animals for signs of bleeding (petechiae, bruising) in the case of severe thrombocytopenia, or signs of infection (lethargy, ruffled fur) in the case of severe neutropenia.
-
Consider supportive care: For severe, symptomatic neutropenia, administration of granulocyte colony-stimulating factor (G-CSF) can be considered to promote neutrophil recovery.[7] This should be done in consultation with a veterinarian and with careful consideration of its potential impact on the study endpoints.
-
Intermittent Dosing: Explore alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off), which may allow for hematopoietic recovery between treatments.
-
Issue 2: Animal shows signs of excessive bleeding or bruising.
-
Plausible Cause: Severe thrombocytopenia induced by MAK683.
-
Troubleshooting Steps:
-
Immediate veterinary consultation: This is a critical adverse event that requires immediate attention.
-
Platelet count: Perform an emergency CBC to determine the severity of thrombocytopenia.
-
Dose interruption: Immediately cease dosing with MAK683 in the affected animal.
-
Supportive care: Depending on the severity, supportive care may include platelet transfusions, though the efficacy can be variable.[8] The primary management strategy is discontinuation of the causative agent.[9]
-
Data Presentation
Table 1: Clinically Observed Hematological Toxicities of MAK683 in Humans
| Toxicity | Grade 3/4 Incidence | Dose-Limiting Toxicity (DLT) |
| Thrombocytopenia | Reported[4][5] | Yes[4][5] |
| Neutropenia | Reported[4][5] | No (Febrile Neutropenia is a DLT) |
| Febrile Neutropenia | Reported[4][5] | Yes[4][5] |
| Anemia | Reported[4][5] | No |
This table summarizes findings from human clinical trials and should be used to anticipate potential toxicities in animal models.
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity in Rodent Models
-
Baseline Blood Collection: Prior to the first dose of MAK683, collect 50-100 µL of peripheral blood from each animal via a suitable method (e.g., saphenous or submandibular vein) into EDTA-coated tubes.
-
On-Treatment Monitoring:
-
Collect blood samples at regular intervals throughout the study (e.g., weekly). For dose-finding studies, more frequent monitoring (e.g., twice weekly) is recommended, especially during the initial weeks of treatment.
-
Key time points for collection include the anticipated nadir (lowest point) of blood cell counts, which for many cytotoxic agents is between 7 and 14 days after initiation of treatment.
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer calibrated for the specific animal species to determine parameters including:
-
Total White Blood Cell (WBC) count
-
Absolute Neutrophil Count (ANC)
-
Platelet (PLT) count
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB) and Hematocrit (HCT)
-
-
-
Data Analysis:
-
Compare the mean and individual values of the treatment groups to the vehicle control group at each time point.
-
Establish criteria for dose modification or interruption based on the severity of cytopenias (e.g., a 50% reduction in platelets or neutrophils from baseline).
-
Visualizations
Caption: Mechanism of action of MAK683, an allosteric inhibitor of EED.
Caption: Workflow for monitoring hematological toxicity in animal models.
References
- 1. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug-induced thrombocytopenia: development of a novel NOD/SCID mouse model to evaluate clearance of circulating platelets by drug-dependent antibodies and the efficacy of IVIG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Predicting Drug Induced Neutropenia from in vitro Studies – BMSR Biomedical Simulations Resource [bmsr.usc.edu]
- 6. Non–chemotherapy drug–induced neutropenia: key points to manage the challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Treatment of drug-induced immune thrombocytopenias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Oral Bioavailability of MAK683 in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of MAK683 in preclinical settings.
Frequently Asked Questions (FAQs)
Q1: What is MAK683 and what is its mechanism of action?
A1: MAK683 is a potent and selective small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2] EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in regulating gene expression.[3][4] MAK683 binds to the H3K27me3 binding pocket of EED, leading to an allosteric inhibition of PRC2's methyltransferase activity.[3][5][6] This disruption of PRC2 function leads to changes in gene expression that can inhibit the proliferation of cancer cells.[3][4]
Q2: I've read that MAK683 has good oral bioavailability, yet my in vivo experiments show poor and variable exposure. Why might this be?
A2: While initial preclinical studies at low doses (1-2 mg/kg) reported moderate to high oral bioavailability of MAK683, subsequent investigations have revealed that its oral absorption can be limited, particularly at higher doses.[1][2] This is likely attributable to the low aqueous solubility of the free base form of MAK683. At higher concentrations in the gastrointestinal tract, the compound may not fully dissolve, leading to incomplete absorption and non-proportional dose-exposure relationships.
Q3: What are the known physicochemical properties of MAK683 that could contribute to poor oral bioavailability?
A3: Key physicochemical properties of MAK683 that can influence its oral bioavailability include:
-
Low Aqueous Solubility: MAK683 is reported to be insoluble in water, which is a primary reason for dissolution rate-limited absorption.
-
High Lipophilicity: While a certain degree of lipophilicity is required for membrane permeation, very high lipophilicity can lead to poor aqueous solubility.
-
Crystalline Form: The solid-state properties of the active pharmaceutical ingredient (API), such as its crystal lattice energy, can significantly impact its dissolution rate.
Q4: What general strategies can be employed to improve the oral bioavailability of a poorly soluble compound like MAK683?
A4: Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs:
-
Salt Formation: Converting the free base to a salt form, such as a hydrochloride (HCl) salt, can significantly improve aqueous solubility and dissolution rate.[7][8]
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can lead to a state of higher energy and thus improved solubility and dissolution.[9][10][11][12]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can pre-dissolve the drug in a lipidic vehicle, which then forms a fine emulsion or microemulsion in the gastrointestinal fluids, facilitating absorption.[13][14][15][16][17]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| High variability in plasma concentrations between animals. | Poor and variable dissolution of MAK683 in the GI tract. | 1. Switch to a solution formulation if possible for initial studies to assess inherent variability. 2. Prepare a micronized suspension to improve dissolution consistency. 3. Consider formulating MAK683 as an amorphous solid dispersion or a SEDDS to enhance solubility and reduce variability. |
| Non-linear dose-exposure relationship (exposure does not increase proportionally with the dose). | Saturation of dissolution and absorption at higher doses due to low solubility. | 1. Investigate the use of the HCl salt of MAK683, which has shown improved solubility. 2. Develop a solubility-enhancing formulation such as a solid dispersion or a lipid-based system. |
| Low overall drug exposure (low AUC) despite high dose. | Incomplete absorption due to poor dissolution rate. | 1. Conduct in vitro dissolution studies with various formulations to identify one with a faster release profile. 2. Formulate MAK683 as a nanosuspension to maximize surface area for dissolution. 3. Explore the use of bioavailability enhancers in the formulation. |
| Precipitation of the compound in the GI tract upon administration of a solution formulation. | The drug is soluble in the dosing vehicle but precipitates upon contact with aqueous GI fluids. | 1. Incorporate precipitation inhibitors (e.g., polymers like HPMC) into the formulation. 2. Develop a supersaturating drug delivery system, such as a supersaturable SEDDS (S-SEDDS), to maintain a high drug concentration in a dissolved state for a longer duration. |
Preclinical Pharmacokinetic Data for MAK683
The following table summarizes available pharmacokinetic parameters for MAK683 in various preclinical species. Note that the formulation used can significantly impact the results.
| Species | Dose | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Mouse | 10 mg/kg (oral) | Not specified | ~1500 | ~1 | ~4000 | ~77 | [1] |
| Rat | 2 mg/kg (oral) | Solution | ~450 | ~1 | ~1500 | ~69 | [1] |
| Dog | 1 mg/kg (oral) | Solution | ~200 | ~2 | ~1000 | ~67 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
MAK683 Mechanism of Action: Inhibition of the PRC2 Complex
Caption: Mechanism of action of MAK683 as an allosteric inhibitor of the PRC2 complex.
Experimental Workflow for Improving Oral Bioavailability of MAK683
Caption: A logical workflow for the development and testing of formulations to enhance the oral bioavailability of MAK683.
Detailed Experimental Protocols
Protocol 1: Preparation of MAK683 Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of MAK683 to improve its aqueous solubility and dissolution rate.
Materials:
-
MAK683 (free base)
-
Polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose (HPMC), or Soluplus®)
-
Organic solvent (e.g., Dichloromethane, Methanol, or a mixture thereof) - Note: Solvent selection should be based on the solubility of both MAK683 and the chosen polymer.
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Preparation of Drug-Polymer Solution:
-
Accurately weigh MAK683 and the chosen polymer in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve the polymer completely in the selected organic solvent in a round-bottom flask with gentle stirring or sonication.
-
Add the weighed MAK683 to the polymer solution and continue stirring until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Set the water bath temperature to 40-50°C (or a temperature appropriate for the solvent being used, ensuring it is well below the boiling point of the solvent).
-
Apply a vacuum and rotate the flask to evaporate the solvent until a thin film or solid mass is formed on the inner wall of the flask.
-
-
Drying:
-
Scrape the solid material from the flask.
-
Place the collected solid dispersion in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
-
Sizing and Storage:
-
Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Store the prepared amorphous solid dispersion in a desiccator at room temperature to protect it from moisture.
-
Protocol 2: Formulation of a MAK683 Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a lipid-based SEDDS to enhance the oral absorption of MAK683.
Materials:
-
MAK683 (free base)
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS, or Oleic acid)
-
Surfactant (e.g., Kolliphor EL, Tween 80, or Cremophor RH 40)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, Propylene glycol, or PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Excipient Screening (Solubility Studies):
-
Determine the solubility of MAK683 in various oils, surfactants, and co-surfactants to select the most suitable excipients. This is typically done by adding an excess amount of MAK683 to a known volume of the excipient, followed by stirring or vortexing until equilibrium is reached, and then quantifying the dissolved drug concentration using a suitable analytical method like HPLC.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Based on the solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare various mixtures of the surfactant and co-surfactant (S/CoS mix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each S/CoS mix ratio, prepare a series of formulations by mixing the oil and the S/CoS mix at various weight ratios (e.g., from 9:1 to 1:9).
-
Titrate each of these mixtures with water dropwise, under gentle stirring, and observe the formation of emulsions.
-
Plot the results on a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of the MAK683 SEDDS Formulation:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Accurately weigh the required amounts of the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath to 40-50°C to ensure homogeneity.
-
Add the pre-weighed MAK683 to the excipient mixture and vortex until the drug is completely dissolved, resulting in a clear, homogenous liquid.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to a known volume of aqueous medium (e.g., simulated gastric fluid) with gentle agitation and measure the time it takes to form a uniform emulsion.
-
Droplet Size Analysis: Dilute the SEDDS with an aqueous medium and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies. - OAK Open Access Archive [oak.novartis.com]
- 6. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aqueous versus non-aqueous salt delivery strategies to enhance oral bioavailability of a mitogen-activated protein kinase-activated protein kinase (MK-2) inhibitor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. research.monash.edu [research.monash.edu]
- 14. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Best practices for storing and handling MAK683 hydrochloride.
Technical Support Center: MAK683 Hydrochloride
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the handling, storage, and use of MAK683 hydrochloride in a research setting.
Frequently Asked Questions (FAQs)
Storage & Stability
-
Q: How should I store the solid MAK683 hydrochloride powder?
-
A: Upon receipt, the solid compound should be stored under the conditions specified on the Certificate of Analysis. While it is often shipped at room temperature, long-term storage recommendations should be followed.[1]
-
-
Q: What are the recommended storage conditions for stock solutions?
-
A: Prepared stock solutions of MAK683 have demonstrated stability under the following conditions. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
-
-
Q: How long can I store my stock solutions?
-
A: Stock solutions can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[3] A related compound, MAK683-CH2CH2COOH hydrochloride, is noted to be stable for 6 months at -80°C or 1 month at -20°C when protected from light and stored under nitrogen[2]; adopting these extra precautions may further ensure stability.
-
-
Q: Should I prepare working solutions for in vivo experiments in advance?
-
A: No, it is strongly recommended to prepare working solutions for in vivo experiments freshly on the day of use to ensure maximum potency and reliability of results.[3]
-
Handling & Safety
-
Q: What personal protective equipment (PPE) should I use when handling MAK683 hydrochloride?
-
A: Always work under a chemical hood. Wear appropriate PPE, including protective gloves, a lab coat, and eye protection or a face shield.
-
-
Q: Is MAK683 hydrochloride considered hazardous?
-
A: Safety data sheets (SDS) can vary by supplier. One SDS for the free base (MAK-683) indicates it is not classified as hazardous.[4] However, another SDS for a similar research compound warns that it may be harmful if swallowed and may cause cancer. Therefore, you must obtain and read the specific SDS for your product before use and handle it with caution.
-
-
Q: What should I do after handling the compound?
-
A: Wash your hands and any exposed skin thoroughly after handling. Immediately change any clothing that becomes contaminated.
-
Solubility & Solution Preparation
-
Q: What is the best solvent for preparing a stock solution?
-
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution.
-
-
Q: I'm having trouble dissolving the compound in DMSO. What can I do?
-
Q: My compound won't dissolve in aqueous buffers. Is this normal?
-
A: Yes, MAK683 is reported to be insoluble in water and ethanol.[5] For experiments requiring aqueous solutions, a stock solution in DMSO must first be prepared and then diluted into the appropriate experimental buffer or vehicle.
-
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitate forms in stock solution upon freezing. | The concentration may be too high, leading to crystallization at low temperatures. | Gently warm the vial and sonicate until the solution is clear before use. Consider preparing a slightly less concentrated stock solution for future experiments. |
| Inconsistent results in cell-based assays. | 1. Degradation of the compound due to multiple freeze-thaw cycles. 2. Incomplete dissolution in the final culture medium. | 1. Always aliquot stock solutions into single-use vials to avoid repeated freezing and thawing. 2. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and that the compound is thoroughly mixed after dilution from the stock. |
| Cloudy or separated in vivo formulation. | Incomplete emulsification or dissolution of components. | For suspended solutions (e.g., with PEG300/Tween-80/Saline), use an ultrasonic bath to ensure a uniform suspension before administration.[3] Ensure all components are added sequentially and mixed thoroughly at each step as described in the protocol. |
| Reduced efficacy in long-term in vivo studies. | Potential instability of the formulation over time. | For dosing periods longer than two weeks, the stability of the chosen vehicle (e.g., Corn Oil) should be considered.[3] Always prepare fresh working solutions on the day of dosing.[3] |
Quantitative Data
Storage Conditions for Stock Solutions
| Storage Temperature | Recommended Duration |
| -80°C | Up to 2 years[3] |
| -20°C | Up to 1 year[3] |
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 40 mg/mL (~106.3 mM) | Requires sonication. Use of fresh, anhydrous DMSO is critical.[3] |
| DMSO | 12.5 mg/mL (~33.2 mM) | |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| In Vivo Vehicle 1 | 2.17 mg/mL (5.77 mM) | Suspended Solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3] |
| In Vivo Vehicle 2 | ≥2.17 mg/mL (≥5.77 mM) | Clear Solution: 10% DMSO, 90% Corn Oil.[3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of MAK683 hydrochloride solid powder in a sterile conical tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 40 mg/mL).
-
Dissolution: Tightly cap the tube and vortex thoroughly. If full dissolution is not achieved, use an ultrasonic bath until the solution becomes clear. Gentle warming can also be applied if necessary.
-
Aliquoting & Storage: Once fully dissolved, dispense the stock solution into single-use, light-protected aliquots. Store immediately at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Working Solution (Suspension)
This protocol yields a suspended solution suitable for oral or intraperitoneal injection.[3] The example below is for preparing 1 mL of a 2.17 mg/mL working solution.
-
Prepare Stock: First, prepare a 21.7 mg/mL stock solution of MAK683 in DMSO following Protocol 1.
-
Initial Dilution: In a sterile tube, add 100 µL of the 21.7 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly until uniform.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
Homogenize: Use an ultrasonic bath to ensure a fine, uniform suspension before administration. Prepare this formulation fresh on the day of use.
Visualizations
Caption: Workflow for preparing a MAK683 hydrochloride stock solution.
Caption: Workflow for preparing an in vivo MAK683 HCl suspension.
Caption: MAK683 allosterically inhibits the PRC2 complex via EED.
References
Technical Support Center: Confirming MAK683 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular target engagement of MAK683, a selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).
Understanding MAK683's Mechanism of Action
MAK683 is an investigational small molecule that targets the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[1][2][3] The PRC2 complex, which also includes the catalytic subunit EZH2 and the structural component SUZ12, is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][3]
MAK683 binds to the aromatic cage on EED that normally recognizes H3K27me3.[1][4] This allosteric inhibition prevents the interaction between EED and EZH2, which is crucial for the full catalytic activity of PRC2.[1][2] The disruption of this interaction leads to a global reduction in H3K27me3 levels and subsequent de-repression of PRC2 target genes, ultimately inhibiting the proliferation of cancer cells dependent on PRC2 activity.[1][2][3]
FAQs and Troubleshooting Guides
This section provides a series of frequently asked questions and troubleshooting guides for various experimental approaches to confirm MAK683 target engagement.
Direct Target Binding in Cells
FAQ: How can I confirm that MAK683 directly binds to EED inside the cell?
The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying direct target engagement of a small molecule within a cell.[5][6][7] This method relies on the principle that the binding of a ligand, such as MAK683, stabilizes its target protein, EED, leading to an increase in its thermal stability.
Troubleshooting Guide: CETSA
| Issue | Possible Cause | Recommendation |
| No thermal shift observed | Insufficient drug concentration or incubation time. | Optimize MAK683 concentration and incubation duration. A dose-response and time-course experiment is recommended. |
| Cell lysis conditions are too harsh, denaturing the protein. | Use a milder lysis buffer and keep samples on ice. | |
| The antibody for Western blotting is not specific or sensitive enough. | Validate the EED antibody with positive and negative controls. | |
| High background in Western blot | Incomplete separation of soluble and aggregated proteins. | Optimize the centrifugation speed and duration. |
| Non-specific antibody binding. | Increase the stringency of the washing steps and use a suitable blocking buffer. |
Disruption of Protein-Protein Interactions
FAQ: How can I demonstrate that MAK683 disrupts the interaction between EED and EZH2?
Co-immunoprecipitation (Co-IP) is a powerful technique to investigate protein-protein interactions.[8] By immunoprecipitating EED, you can assess the amount of co-precipitated EZH2. In the presence of MAK683, a reduction in the amount of EZH2 pulled down with EED would indicate a disruption of their interaction.
Troubleshooting Guide: Co-Immunoprecipitation
| Issue | Possible Cause | Recommendation |
| EZH2 is not detected in the EED immunoprecipitate | The interaction is weak or transient. | Optimize lysis buffer conditions to preserve the interaction (e.g., lower salt concentration, non-ionic detergents). |
| The antibody is not suitable for immunoprecipitation. | Use a validated IP-grade antibody for EED. | |
| High non-specific binding of EZH2 to the beads | Insufficient washing or inadequate blocking. | Increase the number and stringency of wash steps. Pre-clear the lysate with control beads. |
| No difference between MAK683-treated and control samples | MAK683 concentration is too low. | Perform a dose-response experiment to determine the optimal concentration of MAK683. |
| The incubation time with MAK683 is too short. | Increase the incubation time to allow for sufficient disruption of the interaction. |
Downstream Target Modulation: Histone Methylation
FAQ: How can I measure the effect of MAK683 on the global levels of H3K27me3?
Western blotting is a straightforward method to assess the global changes in H3K27me3 levels in response to MAK683 treatment. A dose-dependent decrease in the H3K27me3 signal, normalized to total Histone H3, is a strong indicator of target engagement and downstream pathway modulation.[9]
Troubleshooting Guide: H3K27me3 Western Blot
| Issue | Possible Cause | Recommendation |
| No change in H3K27me3 levels | Insufficient treatment time. | H3K27me3 is a stable histone mark. Allow for sufficient time for its turnover, which may take 24-72 hours or longer depending on the cell line. |
| The cell line is not dependent on PRC2 activity. | Use a cell line known to be sensitive to PRC2 inhibition. | |
| High variability between replicates | Inconsistent sample loading. | Ensure equal protein loading by performing a total protein quantification assay and normalizing to a loading control like total Histone H3 or β-actin. |
| Weak H3K27me3 signal | Low antibody affinity or concentration. | Use a validated, high-quality antibody for H3K27me3 and optimize the antibody dilution. |
Chromatin-Level Target Engagement
FAQ: How can I determine if MAK683 reduces H3K27me3 at specific gene promoters?
Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) allows for the examination of H3K27me3 levels at specific genomic loci.[10][11][12][13] A reduction in the H3K27me3 signal at known PRC2 target gene promoters after MAK683 treatment confirms target engagement at the chromatin level.
Troubleshooting Guide: ChIP-qPCR/ChIP-seq
| Issue | Possible Cause | Recommendation |
| Low ChIP efficiency (low DNA yield) | Inefficient immunoprecipitation. | Use a ChIP-validated H3K27me3 antibody and optimize the antibody concentration. |
| Incomplete chromatin shearing. | Optimize sonication conditions to achieve DNA fragments in the 200-500 bp range. | |
| High background signal | Non-specific antibody binding. | Pre-clear the chromatin with control IgG beads and ensure stringent washing conditions. |
| No change in H3K27me3 at target promoters | The chosen target genes are not regulated by PRC2 in the selected cell line. | Select well-established PRC2 target genes for your cell model. |
| Insufficient treatment duration with MAK683. | As with Western blotting, allow for adequate time for H3K27me3 turnover. |
Gene Expression Changes
FAQ: How can I confirm that the reduction in H3K27me3 by MAK683 leads to changes in gene expression?
Reverse Transcription Quantitative PCR (RT-qPCR) can be used to measure the mRNA levels of known PRC2 target genes.[14][15][16] An increase in the expression of these genes following MAK683 treatment indicates successful target engagement and functional downstream consequences.
Troubleshooting Guide: RT-qPCR
| Issue | Possible Cause | Recommendation |
| No change in target gene expression | The chosen genes are not direct PRC2 targets or are regulated by other mechanisms. | Validate that the selected genes are repressed by PRC2 in your cell line of interest. |
| The timing of analysis is not optimal. | Perform a time-course experiment to capture the peak of gene re-expression, which can vary between genes. | |
| High variability in gene expression data | Poor RNA quality or inconsistent reverse transcription. | Ensure high-quality, intact RNA is used. Use a consistent amount of RNA for cDNA synthesis. |
| Primer inefficiency. | Design and validate primers with high efficiency and specificity for your target genes. |
Quantitative Data Summary
The following table summarizes key quantitative data for EED inhibitors, including MAK683, from published literature. This data can be used as a reference for experimental design.
| Compound | Assay Type | Target | IC50 | Reference |
| MAK683 | H3K27me3 Cellular Assay (HeLa) | PRC2 | 1.014 nM | [9] |
| MAK683 | Anti-proliferation (WSU-DLCL2) | Cancer Cells | 1.153 nM | [9] |
| EED226 | H3K27me3 Cellular Assay (HeLa) | PRC2 | 209.9 nM | [9] |
| EED226 | Anti-proliferation (WSU-DLCL2) | Cancer Cells | 35.86 nM | [9] |
| EPZ6438 | H3K27me3 Cellular Assay (HeLa) | EZH2 | 22.47 nM | [9] |
| EPZ6438 | Anti-proliferation (WSU-DLCL2) | Cancer Cells | 14.86 nM | [9] |
| A-395 | Radioactivity-based Assay | PRC2 | 18 nM | [17] |
| A-395 | H3K27 methylation Cell Assay | PRC2 | 90 nM | [17] |
Note: IC50 values can vary depending on the specific cell line and assay conditions. The data presented here should be used as a general guide.
By following these detailed protocols and troubleshooting guides, researchers can confidently confirm the target engagement of MAK683 in their cellular models, providing a solid foundation for further preclinical and clinical development.
References
- 1. Facebook [cancer.gov]
- 2. MAK683 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. MAK-683 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dynamic Protein Interactions of the Polycomb Repressive Complex 2 during Differentiation of Pluripotent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactroceradorsalis [frontiersin.org]
- 13. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Exploring the therapeutic potential of targeting polycomb repressive complex 2 in lung cancer [frontiersin.org]
- 15. Polycomb repressive complex 2 binds and stabilizes NANOG to suppress differentiation-related genes to promote self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polycomb Repressive Complex 2 (PRC2) Protein ESC Regulates Insect Developmental Timing by Mediating H3K27me3 and Activating Prothoracicotropic Hormone Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PRC2 Inhibition: MAK683 vs. EZH2 Inhibitors like Tazemetostat
In the landscape of epigenetic cancer therapies, inhibitors of the Polycomb Repressive Complex 2 (PRC2) have emerged as a promising class of drugs. PRC2 plays a critical role in gene silencing and is frequently dysregulated in various cancers. This guide provides an objective comparison between two distinct classes of PRC2 inhibitors: MAK683, an allosteric inhibitor targeting the EED subunit, and tazemetostat, a representative catalytic inhibitor targeting the EZH2 subunit. This comparison is intended for researchers, scientists, and drug development professionals, with a focus on efficacy, mechanism of action, and supporting experimental data.
Mechanism of Action: A Tale of Two Subunits
While both MAK683 and tazemetostat ultimately lead to the inhibition of PRC2's methyltransferase activity, they achieve this through fundamentally different mechanisms.
Tazemetostat , an EZH2 inhibitor, directly targets the catalytic subunit of the PRC2 complex, Enhancer of Zeste Homolog 2 (EZH2).[1][2][3] It acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding pocket of EZH2, preventing the transfer of methyl groups to its substrate, histone H3 at lysine 27 (H3K27).[4][5][6] This leads to a global reduction in H3K27 trimethylation (H3K27me3), a key repressive epigenetic mark, thereby reactivating the expression of tumor suppressor genes.[2][7] Tazemetostat inhibits both wild-type and mutant forms of EZH2.[1][3]
MAK683 , on the other hand, is an allosteric inhibitor that targets a different core component of the PRC2 complex, the Embryonic Ectoderm Development (EED) protein.[8][9][10] EED is essential for the catalytic activity of PRC2 as it binds to H3K27me3, which in turn stimulates EZH2's methyltransferase activity in a positive feedback loop.[8][9][10] MAK683 binds to the H3K27me3 binding pocket of EED, inducing a conformational change that prevents its interaction with EZH2.[8] This disruption of the EED-EZH2 protein-protein interaction leads to a loss of PRC2 activity and a subsequent decrease in H3K27 trimethylation.[8][10]
Comparative Efficacy Data
The differing mechanisms of action of MAK683 and tazemetostat translate to distinct preclinical and clinical efficacy profiles. Below are tables summarizing key quantitative data from various studies.
Preclinical Efficacy
| Parameter | MAK683 | Tazemetostat (EPZ-6438) | Cell Lines/Models | Reference |
| H3K27me3 Inhibition IC50 | 1.014 nM | 22.47 nM | HeLa cells | [11] |
| - | 2-90 nM | DLBCL cell lines | [4] | |
| Cell Proliferation IC50 | 1.153 nM | 14.86 nM | WSU-DLCL2 (EZH2-Y641F) | [11] |
| - | <0.001 to 7.6 µM | DLBCL cell lines | [4] | |
| In Vivo Antitumor Activity | Significant tumor growth inhibition | Significant antitumor activity | Rhabdoid tumor xenografts (G401) | [12][13] |
| Sustained antitumor activity | Tumor growth inhibition | Tumor xenograft models | [4][14] |
Clinical Efficacy
| Indication | Parameter | MAK683 | Tazemetostat | Reference |
| Relapsed/Refractory Follicular Lymphoma | Objective Response Rate (ORR) | - | 69% (EZH2 mutant) | [1][3][15][16] |
| - | 35% (EZH2 wild-type) | [1][3][15][16] | ||
| Median Progression-Free Survival (PFS) | - | 13.8 months (EZH2 mutant) | [15] | |
| - | 11.8 months (EZH2 wild-type) | [15] | ||
| Epithelioid Sarcoma | Objective Response Rate (ORR) | Clinical activity observed | 15% | [17][18] |
| Advanced Malignancies (Phase I/II) | Objective Response Rate (ORR) | 5.8% | - | [18] |
| Median Progression-Free Survival (PFS) | 1.9 months | - | [18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical protocols used in the evaluation of MAK683 and tazemetostat.
In Vitro Cell Proliferation Assay
-
Cell Lines: WSU-DLCL2 (EZH2-Y641F mutant) and other lymphoma or solid tumor cell lines.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of MAK683 or tazemetostat for several days (typically 6-11 days for tazemetostat to observe maximal effect).[4]
-
Assay: Cell viability is assessed using assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Tumor Xenograft Study
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used.
-
Tumor Implantation: Human cancer cell lines (e.g., G401 rhabdoid tumor, Karpas-422 lymphoma) are subcutaneously injected into the flanks of the mice.
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment and vehicle control groups. Drugs are administered, for example, by oral gavage at a specified dose and schedule (e.g., tazemetostat at 400 mg/kg twice daily for 28 days).[12]
-
Efficacy Assessment: Tumor volumes and body weights are measured regularly. Efficacy is determined by comparing the tumor growth in the treated groups to the control group (e.g., calculating the treated-to-control tumor volume ratio, T/C).
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised to measure the levels of H3K27me3 by immunohistochemistry (H-score) or Western blot to confirm target engagement.[12][19]
Overcoming Resistance: A Key Advantage for MAK683
A significant challenge with targeted therapies is the development of acquired resistance. In the context of EZH2 inhibitors, mutations in the EZH2 gene can arise that prevent drug binding while preserving catalytic activity.
Recent preclinical studies have shown that cancer cells with acquired resistance to EZH2 inhibitors like tazemetostat, due to specific mutations in EZH2, remain sensitive to the EED inhibitor MAK683.[20] This is because MAK683's mechanism of action is independent of the EZH2 catalytic site where resistance mutations may occur. By targeting EED, MAK683 can inhibit the PRC2 complex even when EZH2 is mutated. This suggests that EED inhibition could be a valuable therapeutic strategy for patients who have developed resistance to direct EZH2 inhibitors.[20]
Conclusion
MAK683 and tazemetostat represent two distinct and valuable approaches to targeting the PRC2 complex in cancer. Tazemetostat, a direct EZH2 inhibitor, has demonstrated clinical efficacy, particularly in follicular lymphoma with EZH2 mutations.[1][3][15][16] MAK683, with its unique allosteric mechanism of targeting EED, shows potent preclinical activity and, crucially, offers a potential therapeutic option for cancers that have developed resistance to EZH2-catalytic inhibitors. The ongoing clinical evaluation of MAK683 will be critical in defining its role in the oncologic armamentarium.[18][21] For drug development professionals, the distinct mechanisms of these two agents highlight the importance of targeting different subunits of oncogenic protein complexes to broaden therapeutic options and overcome resistance.
References
- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAZVERIK® (tazemetostat) | Mechanism of Action | HCP [tazverik.com]
- 8. Facebook [cancer.gov]
- 9. MAK-683 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. MAK683 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial testing (stage 1) of tazemetostat (EPZ-6438), a novel EZH2 inhibitor, by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tazemetostat Demonstrates Antitumor Activity in Relapsed/Refractory Follicular Lymphoma - Oncology Practice Management [oncpracticemanagement.com]
- 16. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A first-in-human phase 1/2 dose-escalation study of MAK683 (EED inhibitor) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic and pharmacodynamic activity evaluation of MAK683, a selective oral embryonic ectoderm development (EED) inhibitor, in adults with advanced malignancies in a first-in-human study. - ASCO [asco.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Comparative analysis of MAK683 and its precursor EED226.
A Comprehensive Comparative Analysis of MAK683 and its Precursor EED226
This guide provides a detailed comparative analysis of MAK683, a clinical-stage EED inhibitor, and its precursor molecule, EED226. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Polycomb Repressive Complex 2 (PRC2).
Executive Summary
MAK683 is a potent, selective, and orally bioavailable allosteric inhibitor of the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[1][2][3] It represents a significant advancement from its precursor, EED226, demonstrating improved potency and a well-characterized safety and pharmacokinetic profile in clinical trials.[4][5] Both compounds act by binding to the H3K27me3-binding pocket of EED, leading to a conformational change that disrupts the interaction between EED and the catalytic subunit EZH2, thereby inhibiting PRC2 activity.[1][6] This guide will delve into the comparative performance of these two molecules, supported by experimental data, detailed protocols, and visualizations of their mechanism of action.
Data Presentation
The following tables summarize the key quantitative data for MAK683 and EED226, highlighting the progression from a preclinical tool compound to a clinical candidate.
Table 1: Biochemical and Cellular Activity
| Parameter | MAK683 | EED226 | Reference |
| PRC2 Enzymatic Inhibition (IC50) | Not explicitly reported, but described as more potent than EED226.[4][7] | 23.4 nM (H3K27me0 peptide substrate)[8][9] | [4][7][8][9] |
| 53.5 nM (mononucleosome substrate)[8][9] | [8][9] | ||
| EED Binding Affinity (Kd) | Not explicitly reported. | 82 nM[8] | [8] |
| Cellular H3K27me3 Inhibition (IC50) | 1.014 nM (HeLa cells)[10] | 209.9 nM (HeLa cells)[10] | [10] |
| Cell Proliferation Inhibition (IC50) | 1.153 nM (WSU-DLCL2 cells)[10] | 35.86 nM (WSU-DLCL2 cells)[10] | [10] |
| 3 nM (KARPAS 422 cells, 14-day assay)[11] | 80 nM (Karpas-422 cells)[12] | [11][12] |
Table 2: In Vivo Efficacy in Xenograft Models
| Parameter | MAK683 | EED226 | Reference |
| Animal Model | Karpas-422 xenograft (mice) | Karpas-422 xenograft (mice) | [11][12][13] |
| Dosing | 10 mg/kg | 40 mg/kg | [11][12][13] |
| Efficacy | Tumor regression | 100% Tumor Growth Inhibition (TGI) after 32 days | [11][12][13] |
Table 3: Pharmacokinetic Properties
| Parameter | MAK683 (Human Clinical Data) | EED226 (Preclinical Mouse Data) | Reference |
| Bioavailability | High oral bioavailability predicted (~70%)[11] | ~100% (oral)[8][9] | [8][9][11] |
| Terminal Half-life (t1/2) | 2.5–6.6 hours (across cohorts)[14][15] | 2.2 hours[8][9] | [8][9][14][15] |
| Time to Max Concentration (Tmax) | ~1-4 hours[14][15] | Not explicitly reported. | [14][15] |
| Plasma Protein Binding | Moderately bound (Human: 87%)[11] | Moderate (Mouse: 85.6%)[8] | [8][11] |
Mechanism of Action
Both MAK683 and EED226 are allosteric inhibitors of the PRC2 complex.[1][6] They do not directly target the catalytic EZH2 subunit, but rather bind to a pocket on the EED subunit that normally recognizes trimethylated histone H3 at lysine 27 (H3K27me3).[1][6] This binding induces a conformational change in EED, which in turn prevents the allosteric activation of EZH2 by H3K27me3.[1][6] Consequently, the methyltransferase activity of the PRC2 complex is inhibited, leading to a global reduction in H3K27me3 levels. This reactivates the expression of PRC2 target genes, which often include tumor suppressors, thereby inhibiting cancer cell proliferation.[1]
References
- 1. Facebook [cancer.gov]
- 2. MAK-683 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. MAK683 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and pharmacodynamic activity evaluation of MAK683, a selective oral embryonic ectoderm development (EED) inhibitor, in adults with advanced malignancies in a first-in-human study. - ASCO [asco.org]
- 15. ascopubs.org [ascopubs.org]
Head-to-head comparison of different EED inhibitors in clinical trials.
A comprehensive analysis of clinical-stage EED inhibitors, offering insights into their therapeutic potential and developmental progress for researchers, scientists, and drug development professionals.
In the landscape of epigenetic drug development, inhibitors targeting the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2), have emerged as a promising therapeutic strategy. By allosterically inhibiting the PRC2 complex, these molecules aim to reactivate aberrantly silenced tumor suppressor genes, offering a novel approach to cancer therapy and the treatment of other diseases. Several EED inhibitors have advanced into clinical trials, each with unique characteristics and targeting distinct indications. This guide provides a head-to-head comparison of four prominent EED inhibitors in clinical development: MAK683, APG-5918, FTX-6058, and ORIC-944, based on publicly available clinical trial data.
Mechanism of Action: A Shared Pathway
EED inhibitors function by disrupting the allosteric activation of the PRC2 complex. The PRC2 complex, comprising EZH2, SUZ12, and EED, is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic mark associated with gene silencing. EED's role is to bind to existing H3K27me3 marks, which in turn stabilizes and enhances the catalytic activity of EZH2, the methyltransferase subunit. EED inhibitors bind to the H3K27me3-binding pocket of EED, preventing this interaction and thereby destabilizing the PRC2 complex and inhibiting its methyltransferase activity. This leads to the reactivation of previously silenced genes, including tumor suppressors.
Clinical Trial Landscape: A Comparative Overview
The clinical development of EED inhibitors spans a range of indications, from various cancers to hemoglobinopathies. The following tables summarize the available quantitative data from the clinical trials of MAK683, FTX-6058, and ORIC-944. Data for APG-5918 is limited to preclinical and early clinical trial initiation information.
Table 1: Overview of EED Inhibitors in Clinical Trials
| Inhibitor | Developer | Clinical Trial Identifier(s) | Primary Indication(s) | Current Development Phase |
| MAK683 | Novartis | NCT02900651 | Advanced Malignancies (DLBCL, Epithelioid Sarcoma, etc.) | Phase 1/2 |
| APG-5918 | Ascentage Pharma | NCT04894348, NCT05415098 | Advanced Solid Tumors and Hematologic Malignancies | Phase 1 |
| FTX-6058 | Fulcrum Therapeutics | NCT04559853, NCT05169580 | Sickle Cell Disease | Phase 1b |
| ORIC-944 | ORIC Pharmaceuticals | NCT05413421 | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase 1b |
Table 2: Efficacy Data from Clinical Trials
| Inhibitor | Trial | Patient Population | Key Efficacy Endpoint(s) | Results |
| MAK683 | NCT02900651[1][2] | Advanced Malignancies (n=139) | Overall Response Rate (ORR), Median Progression-Free Survival (PFS) | ORR: 5.8% (90% CI: 2.52-11.03%). Median PFS: 1.9 months (90% CI: 1.8-2.3). Clinical activity observed in DLBCL and Epithelioid Sarcoma. |
| FTX-6058 | PIONEER (Phase 1b)[3][4] | Sickle Cell Disease (n=16 in 12mg cohort) | Change in Fetal Hemoglobin (HbF) levels | Mean absolute increase in HbF of 8.6% from baseline at 12 weeks in the 12mg cohort. |
| ORIC-944 | NCT05413421 (in combination with AR inhibitors)[5][6] | mCRPC (n=17) | PSA50 and PSA90 Response Rates | Confirmed PSA50 response rate: 47%. Confirmed PSA90 response rate: 24%. |
Table 3: Safety and Tolerability Data from Clinical Trials
| Inhibitor | Trial | Key Adverse Events (AEs) | Dose-Limiting Toxicities (DLTs) |
| MAK683 | NCT02900651[1][2] | Neutropenia, thrombocytopenia, anemia (Grade 3/4). 70.5% of patients reported drug-related AEs. | Thrombocytopenia (4.9%), febrile neutropenia (3.3%). |
| FTX-6058 | PIONEER (Phase 1b)[3] | Generally well-tolerated with no treatment-related serious AEs observed. | Not reported in the available data. |
| ORIC-944 | NCT05413421[6] | Primarily mild to moderate gastrointestinal-related AEs (e.g., diarrhea). One Grade 3 diarrhea reported. No Grade 4 or 5 treatment-related AEs. | Not reported in the available data. |
Experimental Protocols: A Glimpse into Clinical Trial Design
The design of clinical trials for EED inhibitors is tailored to their specific indications and developmental stages. Below are summaries of the methodologies for the key clinical trials cited.
MAK683 (NCT02900651)[3][7]
-
Study Design: A Phase 1/2, multicenter, open-label, dose-escalation and expansion study.
-
Objectives: The primary objectives of the Phase 1 portion were to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) and to assess the safety and tolerability of MAK683. The Phase 2 portion was intended to evaluate anti-tumor activity.
-
Patient Population: Adult patients with advanced malignancies, including Diffuse Large B-cell Lymphoma (DLBCL), nasopharyngeal carcinoma, gastric cancer, ovarian cancer, prostate cancer, and sarcoma, for whom no further effective standard treatment is available.
-
Intervention: MAK683 administered orally, once or twice daily, in 28-day cycles.
-
Key Assessments: Safety was monitored through the incidence and severity of adverse events (AEs) and dose-limiting toxicities (DLTs). Pharmacokinetics (PK) were assessed through sequential blood sampling. Pharmacodynamics (PD) were evaluated by measuring changes in H3K27me3 levels in peripheral blood monocytes and tumor biopsies. Efficacy was assessed by overall response rate (ORR) and progression-free survival (PFS).
FTX-6058 (PIONEER Trial - NCT04559853, NCT05169580)[3][4][8]
-
Study Design: A Phase 1b, open-label, multi-center, dose-ranging study.
-
Objectives: To establish proof-of-concept that an oral EED inhibitor can induce fetal hemoglobin (HbF) in people with sickle cell disease (SCD) and to assess the safety, tolerability, pharmacokinetics, and pharmacodynamic effects of FTX-6058.
-
Patient Population: Adults with SCD.
-
Intervention: FTX-6058 administered orally once daily at various dose levels (e.g., 2mg, 6mg, 12mg, 20mg).
-
Key Assessments: The primary endpoints were safety and tolerability. The key efficacy endpoint was the change in HbF levels from baseline. Other assessments included markers of hemolysis and erythropoiesis.
ORIC-944 (NCT05413421)[5][6][9]
-
Study Design: A Phase 1/1b, open-label, multicenter, dose-escalation and expansion study.
-
Objectives: To establish the safety and preliminary antitumor activity of ORIC-944 as a single agent and in combination with Androgen Receptor Pathway Inhibitors (ARPIs).
-
Patient Population: Patients with metastatic castration-resistant prostate cancer (mCRPC).
-
Intervention: ORIC-944 administered orally, once daily, as a single agent or in combination with ARPIs such as apalutamide or darolutamide.
-
Key Assessments: Safety was the primary endpoint. Efficacy was assessed through prostate-specific antigen (PSA) response rates (PSA50 and PSA90), clinical benefit rate, objective response rate, and duration of response.
References
- 1. Study of ORIC-944 in Patients with Metastatic Prostate Cancer | Fred Hutchinson Cancer Center [fredhutch.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Clinical Trial: NCT02900651 - My Cancer Genome [mycancergenome.org]
- 4. Clinical Pipeline of FTX-6058 for Sickle Cell Disease: Early Results and Next Steps | Docwire News [docwirenews.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ichgcp.net [ichgcp.net]
Comparing the degradation efficiency of different MAK683-based PROTACs.
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the degradation efficiency and methodologies of various EED-targeting PROTACs utilizing the MAK683 ligand.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. This guide provides a comparative analysis of different PROTACs developed using MAK683, an inhibitor of Embryonic Ectoderm Development (EED), as the target-binding ligand. EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation and is a compelling target in oncology. By hijacking the ubiquitin-proteasome system, MAK683-based PROTACs can induce the degradation of not only EED but also other essential components of the PRC2 complex, namely EZH2 and SUZ12.
This guide will delve into the degradation efficiency of several notable MAK683-based PROTACs, presenting key quantitative data in a clear, comparative format. Furthermore, it will provide detailed experimental protocols for assessing PROTAC performance and visualize the underlying biological pathways and experimental workflows.
Degradation Efficiency: A Quantitative Comparison
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following table summarizes the reported degradation efficiencies of various MAK683-based PROTACs against the core components of the PRC2 complex: EED, EZH2, and SUZ12.
| PROTAC Name | Target Protein | DC50 (µM) | Dmax (%) | Cell Line | Treatment Time (h) | E3 Ligase Recruited | Reference |
| UNC6852 | EED | 0.31 | 94 | B lymphoblast | 24 | VHL | |
| EZH2 | 0.67 | 96 | B lymphoblast | 24 | VHL | ||
| SUZ12 | 0.59 | 82 | B lymphoblast | 24 | VHL | ||
| EED | 0.79 ± 0.14 | 92 | HeLa | 24 | VHL | [1] | |
| EZH2 | 0.3 ± 0.19 | 75 | HeLa | 24 | VHL | [1] | |
| UNC7700 | EED | 0.111 | 84 | DB (DLBCL) | 24 | VHL | [2] |
| EZH2 | 0.275 | 86 | DB (DLBCL) | 24 | VHL | [2] | |
| SUZ12 | N/A | 44 | DB (DLBCL) | 24 | VHL | [2] | |
| PROTAC EED degrader-1 (PROTAC 2) | EED, EZH2, SUZ12 | Not explicitly stated | Induces degradation | Karpas422 | 1-24 | VHL | [3] |
| PROTAC EED degrader-2 (PROTAC 1) | EED, EZH2, SUZ12 | Not explicitly stated | Induces degradation | Karpas422 | 1-24 | VHL | [4] |
Note: The degradation efficiency of PROTACs can vary depending on the cell line, treatment duration, and the specific experimental conditions. The data presented here is compiled from the cited literature and should be interpreted within that context. For "PROTAC EED degrader-1" and "-2", while specific DC50 and Dmax values were not found in the initial search, the literature confirms their ability to induce degradation of the PRC2 complex.[3][4]
Mechanism of Action: Visualizing the Pathway
MAK683-based PROTACs function by inducing the formation of a ternary complex between the EED protein and an E3 ubiquitin ligase, most commonly the von Hippel-Lindau (VHL) E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to EED, marking it for degradation by the proteasome. As EED is a critical component for the stability of the PRC2 complex, its degradation often leads to the subsequent degradation of other core subunits like EZH2 and SUZ12.
Caption: Mechanism of MAK683-based PROTACs.
Experimental Protocols
To ensure the reproducibility and accuracy of degradation efficiency studies, it is crucial to follow standardized experimental protocols. Below is a general methodology for assessing the degradation of PRC2 complex components by MAK683-based PROTACs.
Cell Culture and Treatment
-
Cell Lines: Utilize relevant cancer cell lines, such as Karpas-422 (Diffuse Large B-cell Lymphoma) or HeLa cells, which have been used in the characterization of EED-targeting PROTACs.
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, treat the cells with a serial dilution of the MAK683-based PROTAC or vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 16, 24 hours).
Western Blotting for Protein Degradation Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations for all samples.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for EED, EZH2, SUZ12, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. The DC50 and Dmax values can be determined by fitting the dose-response data to a non-linear regression curve.
Caption: Western Blotting Workflow for PROTAC Evaluation.
Conclusion
The development of MAK683-based PROTACs represents a promising strategy for targeting the PRC2 complex in cancer. This guide provides a snapshot of the current landscape, highlighting the degradation efficiencies of several key molecules. The presented data indicates that PROTACs like UNC6852 and UNC7700 can effectively degrade EED, EZH2, and SUZ12 at sub-micromolar concentrations. The choice of a specific PROTAC for further investigation will depend on the desired degradation profile, the cellular context, and other pharmacological properties. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to conduct their own comparative studies and contribute to the advancement of this exciting therapeutic modality.
References
In Vivo Validation of MAK683 Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo studies validating the efficacy of MAK683 in combination with other therapeutic agents. The data presented herein is intended to support researchers and drug development professionals in the evaluation of novel cancer therapy strategies involving the EED inhibitor, MAK683.
Combination Therapy: MAK683 and Rosiglitazone in Malignant Rhabdoid Tumors
Preclinical evidence demonstrates a synergistic anti-tumor effect when combining the EED inhibitor MAK683 with the PPARγ agonist rosiglitazone in a malignant rhabdoid tumor model. This combination therapy promotes tumor cell differentiation and reduces proliferation more effectively than MAK683 as a monotherapy.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of MAK683 in combination with rosiglitazone in a G401 malignant rhabdoid tumor xenograft model.
| Treatment Group | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) |
| Vehicle | ~1500 | - |
| Rosiglitazone (20 mg/kg) | ~1400 | ~7% |
| MAK683 (100 mg/kg) | ~500 | ~67% |
| MAK683 (100 mg/kg) + Rosiglitazone (20 mg/kg) | ~250 | ~83% |
Data extracted and estimated from graphical representations in the cited literature.
A notable outcome of the combination therapy is the enhanced reduction in the proliferation marker Ki67 in tumor tissues. The combination of MAK683 and rosiglitazone resulted in a more significant decrease in Ki67-positive cells compared to treatment with MAK683 alone, indicating a potent anti-proliferative effect.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying signaling pathway of the MAK683 and rosiglitazone combination therapy and the experimental workflow of the in vivo study.
Caption: Signaling pathway of MAK683 and rosiglitazone combination therapy.
Caption: In vivo experimental workflow for MAK683 combination therapy.
Experimental Protocols
In Vivo Xenograft Study
-
Cell Line: G401 malignant rhabdoid tumor cells.[2]
-
Animal Model: Female BALB/c nude mice.
-
Tumor Implantation: 5 x 10^6 G401 cells were injected subcutaneously into the flank of each mouse.[2]
-
Treatment Groups:
-
Vehicle control
-
Rosiglitazone (20 mg/kg)
-
MAK683 (100 mg/kg)
-
MAK683 (100 mg/kg) + Rosiglitazone (20 mg/kg)
-
-
Drug Administration: Drugs were administered daily via oral gavage for 21 consecutive days.[1]
-
Tumor Volume Measurement: Tumor volume was measured daily using calipers and calculated using the formula: (length × width²) / 2.[2]
-
Endpoint: At day 21, tumors were harvested for further analysis.[1]
Immunohistochemistry for Ki67
-
Tissue Preparation: Harvested tumor tissues were fixed in formalin and embedded in paraffin.
-
Staining: Paraffin-embedded sections were stained with an antibody against the proliferation marker Ki67.
-
Analysis: The percentage of Ki67-positive cells was quantified to assess tumor cell proliferation.
Conclusion
The preclinical in vivo data strongly suggests that the combination of MAK683 with a PPARγ agonist like rosiglitazone is a promising therapeutic strategy for malignant rhabdoid tumors. This combination therapy not only inhibits tumor growth more effectively than MAK683 alone but also promotes differentiation of the cancer cells. Further investigation into this and other MAK683 combination therapies is warranted to translate these preclinical findings into clinical applications.
References
Assessing the Selectivity of MAK683 for EED Over Other WD40 Repeat Domain Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the selectivity of MAK683, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2) subunit Embryonic Ectoderm Development (EED).
MAK683 has emerged as a critical tool in epigenetic research and a potential therapeutic agent in oncology. Its mechanism involves binding to the H3K27me3-binding pocket of EED, a protein characterized by a WD40 repeat domain. This interaction disrupts the allosteric activation of EZH2, the catalytic subunit of PRC2, leading to the inhibition of histone H3 lysine 27 trimethylation (H3K27me3) and subsequent modulation of gene expression.[1][2] This guide synthesizes available data on MAK683's potency and provides detailed experimental protocols to aid in its evaluation.
Quantitative Assessment of MAK683 Potency against EED
While direct comparative data on the selectivity of MAK683 against a broad panel of other WD40 repeat domain proteins is not extensively available in the public domain, its high potency for EED has been well-documented through various biochemical and cellular assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for MAK683 against EED.
| Assay Type | IC50 (nM) | Reference |
| AlphaScreen Binding Assay | 59 | [3][4] |
| LC-MS Based Enzymatic Assay | 89 | [3][4] |
| ELISA | 26 | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and replication of experimental findings. Below are the protocols for the key assays used to determine the potency of MAK683.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Binding Assay
This assay is designed to measure the ability of a test compound to disrupt the interaction between two binding partners. In the context of MAK683, it assesses the inhibition of the interaction between EED and a biotinylated peptide representing the trimethylated histone H3 tail (H3K27me3).
Materials:
-
Recombinant His-tagged EED protein
-
Biotinylated H3K27me3 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His antibody-conjugated Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
MAK683 or other test compounds
-
384-well low-volume microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of MAK683 in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Reagent Preparation:
-
Prepare a solution of His-EED and biotin-H3K27me3 peptide in the assay buffer.
-
Prepare a suspension of Streptavidin-coated Donor beads and Anti-His Acceptor beads in the assay buffer. Protect from light.
-
-
Assay Assembly:
-
Add the test compound solution to the microplate wells.
-
Add the His-EED and biotin-H3K27me3 peptide mixture to the wells.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding.
-
Add the mixture of Donor and Acceptor beads to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for bead-protein interaction.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader. Excitation at 680 nm leads to the emission of singlet oxygen from the Donor beads, which, if in proximity, excites the Acceptor beads, resulting in light emission at 520-620 nm.
-
Data Analysis: The decrease in the AlphaScreen signal in the presence of the compound indicates inhibition of the EED-H3K27me3 interaction. Calculate the IC50 value by fitting the dose-response curve using a suitable software.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another proximity-based assay used to measure binding events. It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.
Materials:
-
GST-tagged EED protein
-
Europium (Eu3+)-labeled anti-GST antibody (Donor)
-
Biotinylated H3K27me3 peptide
-
Streptavidin-conjugated Allophycocyanin (APC) or other suitable acceptor (Acceptor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
MAK683 or other test compounds
-
Microplates suitable for fluorescence measurements
Procedure:
-
Compound Preparation: Prepare serial dilutions of MAK683 in DMSO and then in assay buffer.
-
Reagent Preparation:
-
Prepare a solution containing GST-EED and the Eu3+-labeled anti-GST antibody. Incubate to allow for antibody binding.
-
Prepare a solution of the biotin-H3K27me3 peptide and Streptavidin-APC.
-
-
Assay Assembly:
-
Add the test compound solution to the microplate wells.
-
Add the pre-incubated GST-EED/anti-GST-Eu3+ complex to the wells.
-
Add the biotin-H3K27me3/Streptavidin-APC complex to the wells.
-
-
Incubation: Incubate the plate at room temperature for a specified duration (e.g., 1-2 hours), protected from light.
-
Signal Detection: Read the plate using a TR-FRET-compatible plate reader. Excite the Europium donor at ~340 nm. Measure the emission at two wavelengths: the donor emission (~615 nm) and the acceptor emission (~665 nm).
-
Data Analysis: The FRET signal is typically expressed as the ratio of the acceptor to donor emission. A decrease in this ratio in the presence of the compound indicates inhibition of the EED-H3K27me3 interaction. Determine the IC50 value from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the PRC2 signaling pathway and a general experimental workflow for assessing the selectivity of an inhibitor.
References
Safety Operating Guide
Proper Disposal of Mak683-CH2CH2cooh: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and disposal of Mak683-CH2CH2cooh, a compound utilized in scientific research. Adherence to these guidelines is crucial to ensure personnel safety and environmental protection. The information presented is based on established safety data and standard laboratory waste management practices.
Hazard Identification and Safety Data
This compound presents specific hazards that necessitate careful handling and disposal. The primary hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE)
When handling this compound, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure risk.
-
Eye Protection: Safety goggles with side-shields are mandatory.
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: An impervious lab coat or clothing is required.
-
Respiratory Protection: Use a suitable respirator, especially when handling the powder form or creating aerosols.
Engineering controls, such as adequate ventilation and the availability of an accessible safety shower and eyewash station, are also essential.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with institutional and regulatory standards.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Due to its toxicity to aquatic life, this compound and any materials contaminated with it are classified as hazardous waste.[1]
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated items like gloves, weigh boats, and absorbent paper, in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps, such as pipette tips or needles used to handle the compound, must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.
-
Step 2: Waste Container Management
-
Select Appropriate Containers: Use containers that are in good condition, free of leaks, and compatible with the chemical. The original container may be used if it is in good condition.[2]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, and the date of accumulation.[3][4]
-
Keep Containers Closed: Waste containers must be kept securely sealed at all times, except when adding waste, to prevent spills and evaporation.[2][3]
Step 3: Storage of Hazardous Waste
-
Designated Storage Area: Store the hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.[2]
-
Secondary Containment: Place waste containers in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[3][5]
-
Segregate Incompatibles: Store the waste away from incompatible materials, such as strong acids, bases, and oxidizing agents.[1]
Step 4: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in the regular trash.[4] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
Follow Institutional Protocols: Adhere to your institution's specific procedures for hazardous waste collection and removal.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill: For small spills, use an absorbent material to contain the substance.
-
Collect the Spillage: Carefully collect the spilled material and any contaminated absorbent into a designated hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Seek Medical Attention if Necessary: If the substance comes into contact with skin or is ingested, follow the first aid measures outlined in the Safety Data Sheet and seek medical attention.[1]
Experimental Workflow & Disposal Decision Process
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Essential Safety and Logistics for Handling Mak683-CH2CH2cooh
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Mak683-CH2CH2cooh, a compound that binds to the embryonic ectoderm development protein (EED).[1][2][3] The following procedural guidance is designed to directly address operational questions and establish best practices for laboratory safety.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[4]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[4]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[4]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Adherence to these guidelines is critical to minimize exposure.
| Body Part | Personal Protective Equipment | Specification |
| Eyes | Safety goggles with side-shields | Must be worn to protect from splashes. |
| Hands | Protective gloves | Chemical-resistant gloves are required. |
| Skin & Body | Impervious clothing | A lab coat or other protective clothing that prevents skin contact. |
| Respiratory | Suitable respirator | Use in areas with adequate ventilation. If ventilation is insufficient, a respirator is necessary. |
Table 1: Personal Protective Equipment for this compound
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
| Procedure | Guideline |
| Handling | Avoid inhalation, and contact with eyes and skin.[4] Prevent the formation of dust and aerosols.[4] Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[4] Do not eat, drink, or smoke in the handling area.[4] Wash hands and skin thoroughly after handling.[4] |
| Storage (Powder) | Store at -20°C in a cool, well-ventilated area.[4] Keep the container tightly sealed.[4] Protect from direct sunlight and sources of ignition.[4] |
| Storage (in Solvent) | Store at -80°C. When stored at -80°C, use within 6 months.[1] If stored at -20°C, use within 1 month.[1] Protect from light and store under nitrogen.[1] Aliquot the solution to avoid repeated freeze-thaw cycles.[1] |
Table 2: Handling and Storage Guidelines
Emergency and First Aid Procedures
In the event of exposure to this compound, immediate action is required. The following table outlines the appropriate first aid measures.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers.[4] Remove contact lenses if present.[4] Seek immediate medical attention.[4] |
| Skin Contact | Rinse the affected skin area thoroughly with plenty of water.[4] Remove contaminated clothing and shoes.[4] Seek medical attention.[4] |
| Inhalation | Move the individual to fresh air immediately.[4] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[4] |
| Ingestion | Wash out the mouth with water.[4] Do NOT induce vomiting.[4] Seek immediate medical attention.[4] |
Table 3: First Aid Measures for Exposure
Disposal Plan
Due to its high toxicity to aquatic life, this compound and its container must be disposed of as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of contents and container to an approved waste disposal plant.[4] |
| Spills | Collect spillage.[4] Prevent the product from entering drains, water courses, or the soil.[4] Clean up spills in a safe and timely manner.[4] |
Table 4: Disposal Guidelines
Visual Guides for Safe Handling
To further clarify the procedural steps for safe handling and PPE selection, the following diagrams are provided.
Caption: Experimental workflow for handling this compound.
Caption: PPE selection logic for this compound handling.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
